Sudan Red 7B-D5
Description
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Properties
Molecular Formula |
C24H21N5 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3/i1D3,2D2 |
InChI Key |
VKWNTWQXVLKCSG-ZBJDZAJPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sudan Red 7B-D5 and its Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sudan Red 7B, a synthetic lipophilic diazo dye, and its deuterated analogue, Sudan Red 7B-D5. It details the chemical properties, synthesis, and primary applications of Sudan Red 7B, with a focus on its use as a biological stain and as an analytical standard. The guide includes detailed experimental protocols for its synthesis, application in lipid staining, and its detection in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative data are summarized in tabular format, and key processes are visualized through logical diagrams. This document serves as a technical resource for professionals in research, analytical chemistry, and toxicology.
Introduction
Sudan Red 7B, also known by synonyms such as Solvent Red 19 and Fat Red 7B, is a synthetic red azo dye.[1] Its lipophilic nature makes it highly soluble in oils and organic solvents but insoluble in water.[1] Chemically, it is identified as N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine.[2] This characteristic insolubility in aqueous solutions and solubility in fats is fundamental to its primary applications.
The deuterated form, this compound, serves as an internal standard in analytical chemistry.[3] The inclusion of deuterium (B1214612) atoms provides a distinct mass spectrometric signature, enabling precise quantification of the non-deuterated parent compound in complex matrices.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of Sudan Red 7B is presented in the following tables.
Table 1: General and Physicochemical Properties of Sudan Red 7B
| Property | Value |
| IUPAC Name | N-Ethyl-1-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalen-2-amine |
| Synonyms | Solvent Red 19, C.I. 26050, Fat Red 7B[4] |
| CAS Number | 6368-72-5[4] |
| Molecular Formula | C₂₄H₂₁N₅[4] |
| Molecular Weight | 379.46 g/mol [4] |
| Appearance | Dark red to purple powder[5] |
| Melting Point | 130 °C (decomposes)[5] |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, and benzene |
Table 2: Spectroscopic Data for Sudan Red 7B
| Spectroscopic Technique | Characteristic Data |
| UV-Vis (λmax) | 525 nm[4] |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons typically appear in the range of 6.9-7.9 ppm. |
| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons generally resonate between 115 and 160 ppm. |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks include aromatic C-H stretching (3000-3100 cm⁻¹), N=N stretching (around 1400-1450 cm⁻¹, often weak), and C=C aromatic stretching (1500-1600 cm⁻¹). |
Synthesis of Sudan Red 7B
The synthesis of Sudan Red 7B is a classic example of a two-step azo dye synthesis, involving a diazotization reaction followed by an azo coupling reaction.[6]
Diagram 1: Synthesis Pathway of Sudan Red 7B
Experimental Protocol for Synthesis
Materials:
-
4-(Phenyldiazenyl)benzenamine (p-aminoazobenzene)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N-ethylnaphthalen-2-amine
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Ethanol (for recrystallization)
Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine
-
Dissolve a specific molar quantity of 4-(phenyldiazenyl)benzenamine in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water (equimolar to the starting amine).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Azo Coupling with N-ethylnaphthalen-2-amine
-
In a separate vessel, dissolve an equimolar amount of N-ethylnaphthalen-2-amine in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold alkaline solution of N-ethylnaphthalen-2-amine.
-
A colored precipitate of Sudan Red 7B will form. Maintain the temperature below 10 °C during this addition.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Isolation and Purification:
-
Isolate the crude Sudan Red 7B precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts and impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Purpose and Applications
The primary purpose of Sudan Red 7B stems from its intense color and lipophilicity.
-
Industrial Dye: It is used to color various materials, including plastics, waxes, oils, and printing inks.[1][7]
-
Biological Staining: A significant application in research is its use as a biological stain for lipids.[5][8] It is employed in histology and botany to visualize fat globules and other lipid-rich structures within cells and tissues.[4]
-
Analytical Standard: Due to concerns about its potential carcinogenicity, Sudan Red 7B is banned as a food additive in many countries.[5] Consequently, it is used as a certified reference material in analytical methods, such as LC-MS/MS, to detect and quantify its illegal presence in food products.[4] The deuterated form, this compound, is particularly valuable as an internal standard for such analyses.
Experimental Protocol for Lipid Staining in Plant Material
This protocol is adapted from a method for staining neutral lipids in plant tissues.[9]
Materials:
-
Sudan Red 7B (Fat Red 7B)
-
Polyethylene glycol 300 (PEG-300)
-
Plant tissue sections
Preparation of Staining Solution (0.1% w/v):
-
Dissolve 50 mg of Sudan Red 7B in 25 mL of PEG-300.
-
Incubate the mixture for 1 hour at 90 °C and then allow it to cool.
-
Add an equal volume (25 mL) of 90% glycerol to the solution.
-
Store the final staining solution at room temperature.
Staining Procedure:
-
Immerse the plant tissue sections in the Sudan Red 7B staining solution for a duration of 1 hour to overnight.
-
After staining, rinse the tissues several times with water to remove excess stain.
-
Mount the stained tissue on a microscope slide for observation. Lipids will appear as red-colored structures.
Analytical Methodology for Detection in Foodstuffs
The detection of Sudan Red 7B in food is a critical application for food safety and regulatory bodies. The most common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Diagram 2: Experimental Workflow for LC-MS/MS Analysis of Sudan Red 7B in Food
Experimental Protocol for LC-MS/MS Analysis
This protocol is a generalized procedure based on established methods for the analysis of Sudan dyes in food.
Sample Preparation:
-
Homogenize a representative portion of the food sample.
-
Weigh a specific amount of the homogenized sample (e.g., 1-5 grams).
-
Spike the sample with a known concentration of this compound internal standard.
-
Add a suitable volume of acetonitrile as the extraction solvent.
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to separate the solid matrix from the solvent.
-
Collect the supernatant for analysis. Further cleanup steps, such as solid-phase extraction (SPE), may be employed if the matrix is complex.
Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Sudan Red 7B and this compound. For Sudan Red 7B, a common transition is m/z 380.1 -> [product ions].
-
Table 3: Quantitative Performance Data for Sudan Red 7B Analysis by UPLC-MS/MS
| Parameter | Typical Value Range |
| Linearity Range | 2-50 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.3-1.4 ng/g |
| Limit of Quantification (LOQ) | 0.9-4.8 ng/g |
| Recovery | 83.4-112.3% |
| Coefficient of Variation (CV) | 2.0-10.8% |
Data derived from a representative study on Sudan dye analysis.
Toxicology and Safety
Sudan Red 7B is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence. However, there are concerns about its potential toxicity, and it is not permitted for use as a food additive. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound in a laboratory setting.
Conclusion
Sudan Red 7B is a versatile synthetic dye with significant applications in both industrial and research settings. Its lipophilic properties make it an effective stain for lipids in biological tissues, while its distinct chemical structure allows for its use as an analytical standard in food safety testing. The deuterated analogue, this compound, enhances the accuracy of quantitative analyses. This guide provides the fundamental technical information and detailed protocols necessary for the synthesis, application, and analysis of Sudan Red 7B, serving as a valuable resource for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Sudan Red 7B - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. podb.nibb.ac.jp [podb.nibb.ac.jp]
An In-depth Technical Guide to the Synthesis and Deuterium Labeling of Sudan Red 7B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the diazo dye Sudan Red 7B and a detailed protocol for its deuterium (B1214612) labeling. This document is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for quantitative analyses or wish to investigate the metabolic fate of this compound.
Introduction
Sudan Red 7B, chemically known as N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, is a synthetic fat-soluble dye.[1][2] Like other azo dyes, its metabolism is of significant interest due to the potential formation of carcinogenic aromatic amines through the reductive cleavage of the azo bonds by azoreductase enzymes in the liver and gut microbiome.[3] Deuterium-labeled internal standards are crucial for the accurate quantification of Sudan Red 7B in various matrices and for metabolic studies to trace the biotransformation of the parent compound. This guide outlines a robust synthetic pathway for both unlabeled and deuterium-labeled Sudan Red 7B.
Synthesis of Sudan Red 7B
The synthesis of Sudan Red 7B is a multi-step process that begins with the preparation of the key intermediate, 4-aminoazobenzene (B166484), followed by its diazotization and subsequent coupling with N-ethyl-1-naphthylamine.
Part 1: Synthesis of 4-Aminoazobenzene
4-Aminoazobenzene is synthesized from aniline (B41778) through a diazotization and coupling reaction with another molecule of aniline, followed by an acid-catalyzed rearrangement.
Part 2: Synthesis of N-Ethyl-1-naphthylamine
The coupling partner, N-ethyl-1-naphthylamine, is prepared by the ethylation of 1-naphthylamine (B1663977).
Part 3: Diazotization of 4-Aminoazobenzene and Coupling with N-Ethyl-1-naphthylamine
The final step involves the diazotization of 4-aminoazobenzene and its subsequent azo coupling with N-ethyl-1-naphthylamine to yield Sudan Red 7B.
Deuterium Labeling of Sudan Red 7B
Deuterium labeling of Sudan Red 7B can be achieved by incorporating a deuterated starting material. In this guide, we describe the synthesis of Sudan Red 7B-d5 by utilizing aniline-d5 (B30001) in the initial synthesis of the 4-aminoazobenzene intermediate. The five deuterium atoms on the phenyl ring of the aniline-d5 are carried through the synthetic sequence to the final product.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Aniline | C₆H₇N | 93.13 | -6 | Colorless to pale yellow liquid |
| Aniline-d5 | C₆H₂D₅N | 98.16 | -6 | Colorless to pale yellow liquid |
| 4-Aminoazobenzene | C₁₂H₁₁N₃ | 197.24 | 123-126 | Orange-yellow crystals |
| 1-Naphthylamine | C₁₀H₉N | 143.19 | 49-51 | Colorless to reddish-brown crystals |
| N-Ethyl-1-naphthylamine | C₁₂H₁₃N | 171.24 | N/A | Liquid |
| Sudan Red 7B | C₂₄H₂₁N₅ | 379.46 | 130 (dec.) | Dark red to purple powder[4] |
| This compound | C₂₄H₁₆D₅N₅ | 384.49 | ~130 (dec.) | Dark red to purple powder |
Table 2: Summary of Synthetic Reactions and Typical Yields
| Reaction | Starting Materials | Product | Typical Yield (%) |
| Synthesis of 4-Aminoazobenzene | Aniline, Sodium Nitrite (B80452), Hydrochloric Acid | 4-Aminoazobenzene | 70-80 |
| Synthesis of N-Ethyl-1-naphthylamine | 1-Naphthylamine, Ethyl Iodide | N-Ethyl-1-naphthylamine | 85-95 |
| Synthesis of Sudan Red 7B | 4-Aminoazobenzene, N-Ethyl-1-naphthylamine | Sudan Red 7B | 75-85 |
| Synthesis of 4-Aminoazobenzene-d5 | Aniline-d5, Sodium Nitrite, Hydrochloric Acid | 4-Aminoazobenzene-d5 | 70-80 |
| Synthesis of this compound | 4-Aminoazobenzene-d5, N-Ethyl-1-naphthylamine | This compound | 75-85 |
Experimental Protocols
Synthesis of 4-Aminoazobenzene
-
Diazotization of Aniline: A solution of aniline (9.3 g, 0.1 mol) in 30 mL of 3M hydrochloric acid is cooled to 0-5 °C in an ice-salt bath. A cold aqueous solution of sodium nitrite (6.9 g, 0.1 mol) is added dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Coupling and Rearrangement: To the cold diazonium salt solution, a solution of aniline (9.3 g, 0.1 mol) in 30 mL of 3M hydrochloric acid is added slowly. The mixture is stirred for 1 hour at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours to facilitate the acid-catalyzed rearrangement of the initially formed diazoaminobenzene (B94817) to 4-aminoazobenzene.
-
Work-up and Purification: The reaction mixture is neutralized with a saturated solution of sodium carbonate until the pH is approximately 8-9. The precipitated crude 4-aminoazobenzene is filtered, washed with cold water, and dried. The product can be recrystallized from ethanol (B145695) to yield orange-yellow crystals.[5][6][7]
Synthesis of N-Ethyl-1-naphthylamine
-
Alkylation: To a solution of 1-naphthylamine (14.3 g, 0.1 mol) in 100 mL of ethanol, ethyl iodide (15.6 g, 0.1 mol) is added. The mixture is refluxed for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a dilute sodium hydroxide (B78521) solution followed by water. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to give N-ethyl-1-naphthylamine as an oil. The product can be further purified by vacuum distillation.[8][9]
Synthesis of Sudan Red 7B
-
Diazotization of 4-Aminoazobenzene: 4-Aminoazobenzene (1.97 g, 0.01 mol) is dissolved in a mixture of 10 mL of water and 3 mL of concentrated hydrochloric acid. The solution is cooled to 0-5 °C. A cold aqueous solution of sodium nitrite (0.7 g, 0.01 mol) is added dropwise with stirring, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.
-
Coupling Reaction: In a separate beaker, N-ethyl-1-naphthylamine (1.71 g, 0.01 mol) is dissolved in 20 mL of a 10% aqueous sodium hydroxide solution and cooled to 0-5 °C. The cold diazonium salt solution is added slowly to the N-ethyl-1-naphthylamine solution with vigorous stirring. A dark red precipitate of Sudan Red 7B forms immediately.
-
Work-up and Purification: The reaction mixture is stirred for an additional 30 minutes in the ice bath. The precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. The crude product can be recrystallized from a suitable solvent such as ethanol or acetone (B3395972) to afford pure Sudan Red 7B.
Synthesis of Deuterium-Labeled Sudan Red 7B (this compound)
-
Synthesis of 4-Aminoazobenzene-d5: The procedure for the synthesis of 4-aminoazobenzene is followed, substituting aniline with aniline-d5 (9.8 g, 0.1 mol).
-
Synthesis of this compound: The protocol for the synthesis of Sudan Red 7B is followed, using 4-aminoazobenzene-d5 (2.02 g, 0.01 mol) as the starting material for the diazotization step.
Visualizations
Caption: Synthetic pathway for Sudan Red 7B.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. Sudan Red 7B - Wikipedia [en.wikipedia.org]
- 3. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-AMINOAZOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. EP0035815A1 - Process for the preparation of p-aminoazobenzene from aniline - Google Patents [patents.google.com]
- 8. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
Sudan Red 7B-D5 CAS number and molecular formula
An In-depth Technical Guide to Sudan Red 7B and its Deuterated Analog, Sudan Red 7B-D5
This technical guide provides a comprehensive overview of the chemical properties, metabolism, toxicology, and applications of the synthetic azo dye Sudan Red 7B and its deuterated form, this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
Sudan Red 7B is a lipophilic diazo dye.[1][2][3] Its deuterated analog, this compound, is primarily utilized as an internal standard for analytical quantification.[4] Key properties of both compounds are summarized below.
| Property | Sudan Red 7B | This compound |
| CAS Number | 6368-72-5[1][2][3][5][6][7][8][9][10] | Not Available (NA)[11] |
| Molecular Formula | C₂₄H₂₁N₅[1][3][5][6][7][8][9][10] | C₂₄H₁₆D₅N₅[11] |
| Molecular Weight | ~379.46 g/mol [1][3][7][10] | ~384.49 g/mol [11] |
| Synonyms | Solvent Red 19, Fat Red 7B, C.I. 26050[2][5][6][8] | N-isopropyl-1-((E)-(4-((E)-phenyldiazenyl)phenyl)diazenyl)naphthalen-2-amine d5[11] |
| Appearance | Dark red to purple powder[9] | Not specified |
| Solubility | Soluble in oils and organic solvents such as acetone; insoluble in water.[10][12] | Not specified |
| Melting Point | 130 °C (decomposes)[9][10] | Not specified |
Metabolism and Toxicology
The metabolism of azo dyes like Sudan Red 7B is a critical factor in their toxicological profile. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-).[5][13]
This biotransformation is primarily carried out by azoreductases from the intestinal microbiota and, to a lesser extent, by liver enzymes.[1][13][14] The process breaks down the parent dye molecule into smaller aromatic amines.[14][15] Some of these resulting aromatic amines are known to be potentially carcinogenic or mutagenic.[6][14] The lipophilic nature of Sudan Red 7B facilitates its absorption and subsequent metabolism.[5]
The International Agency for Research on Cancer (IARC) has classified Sudan dyes as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans".[7] However, some studies have raised concerns about the genotoxicity and carcinogenicity of Sudan dyes and their metabolites.[16]
Applications and Experimental Protocols
The primary application of Sudan Red 7B is as a lipid-soluble stain for the histological visualization of fats and lipids in biological tissues.[1][3] It is effective for staining neutral lipids, such as triacylglycerols, in both plant and animal cells.[17]
Experimental Protocol: Lipid Staining in Plant Tissue
The following protocol is adapted from a method for staining lipids in plant material using Sudan Red 7B.[17][18][19]
1. Preparation of Staining Solution (0.1% w/v Sudan Red 7B):
-
Dissolve 50 mg of Sudan Red 7B in 25 mL of polyethylene (B3416737) glycol (PEG-300).
-
Incubate the mixture for 1 hour at 90°C.
-
Allow the solution to cool to room temperature.
-
Add an equal volume (25 mL) of 90% glycerol (B35011) and mix thoroughly.
-
Store the staining solution at room temperature.
2. Staining Procedure:
-
Immerse fresh plant tissue sections in the Sudan Red 7B staining solution.
-
Incubate for 1 hour to overnight, depending on the tissue type and thickness.
-
After incubation, rinse the stained tissue several times with water to remove excess stain.
-
Mount the tissue on a microscope slide for observation. Lipids will appear as red-colored globules or deposits.
Use in Analytical Chemistry
This compound serves as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the sensitive and accurate quantification of Sudan Red 7B in various matrices, particularly in food products where its use is prohibited.
References
- 1. chimia.ch [chimia.ch]
- 2. CAS 6368-72-5: Sudan Red 7B | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolism of azo dyes: implication for detoxication and activation. | Semantic Scholar [semanticscholar.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Sudan Red 7B | C24H21N5 | CID 61396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Sudan Red 7B 6368-72-5 [sigmaaldrich.com]
- 11. simsonpharma.com [simsonpharma.com]
- 12. Sudan Red 7B - Wikipedia [en.wikipedia.org]
- 13. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azo Dye Metabolism → Area [pollution.sustainability-directory.com]
- 16. researchgate.net [researchgate.net]
- 17. podb.nibb.ac.jp [podb.nibb.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. Efficient lipid staining in plant material with sudan red 7B or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Sudan Red 7B-D5
This technical guide provides an in-depth overview of the available spectroscopic data for the deuterated dye, Sudan Red 7B-D5. It is intended for researchers, scientists, and professionals in drug development and food safety who utilize isotopic labeling for quantitative analysis. This document compiles the known mass spectrometry data, outlines relevant experimental protocols, and presents a logical workflow for its application as an internal standard.
Introduction to this compound
This compound is the deuterated form of Sudan Red 7B, a fat-soluble diazo dye. The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612). Its primary application in a scientific context is as an internal standard for the quantitative analysis of Sudan Red 7B and other related illegal dyes in various matrices, particularly in food products, by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.
Chemical Structure:
While the exact positions of the five deuterium atoms on this compound are not consistently published in publicly available literature, they are typically located on one of the phenyl rings to be chemically stable and not exchangeable.
-
Chemical Formula: C₂₄H₁₆D₅N₅
-
Molecular Weight: 384.49 g/mol [1]
Spectroscopic Data
Detailed, publicly available NMR and MS spectra for this compound are scarce. The data presented here is a combination of information available for the deuterated compound and its non-deuterated counterpart, Sudan Red 7B, which serves as a close reference. Certificates of Analysis from commercial suppliers are the most likely source for specific lot-to-lot spectroscopic data.
Mass spectrometry is the primary analytical technique for the application of this compound. The key advantage of using the D5 variant is its mass shift compared to the native Sudan Red 7B, allowing for clear differentiation in a mass spectrometer.
Table 1: Mass Spectrometry Data for Sudan Red 7B and this compound
| Parameter | Sudan Red 7B | This compound | Reference |
| Molecular Formula | C₂₄H₂₁N₅ | C₂₄H₁₆D₅N₅ | [2][3] |
| Molecular Weight | 379.46 g/mol | 384.49 g/mol | [1] |
| Monoisotopic Mass | 379.1797 u | 384.2111 u | Calculated |
| Observed m/z (GC-MS) | 183 (Top Peak), 197, 182 | Not Publicly Available | [2] |
Note: The fragmentation pattern of this compound in MS/MS is expected to be similar to that of Sudan Red 7B, with a corresponding mass shift in the fragment ions containing the deuterated phenyl ring.
Specific ¹H and ¹³C NMR data for this compound are not publicly available. The ¹H NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with the significant difference being the absence of signals corresponding to the five deuterated protons. The positions of the remaining proton signals may show minor shifts due to isotopic effects.
For reference, a general protocol for acquiring NMR data is provided in the experimental protocols section.
Experimental Protocols
The following protocols are generalized from methods used for the analysis of Sudan dyes in food matrices, where this compound would be employed as an internal standard.
This protocol outlines a typical extraction of Sudan dyes from a solid food matrix (e.g., spices).
-
Homogenization: Homogenize a representative portion of the sample.
-
Weighing: Accurately weigh approximately 1-2 grams of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) to the sample.
-
Extraction: Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Vortexing/Shaking: Vortex or shake the mixture vigorously for 10-15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to separate the solid matrix from the solvent.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.[4]
This is a general method and should be optimized for the specific instrument and analytes of interest.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions for Sudan Red 7B (Hypothetical for D5)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Sudan Red 7B | 380.2 | 183.1 | 115.1 |
| This compound | 385.2 | 188.1 (hypothetical) | 120.1 (hypothetical) |
Note: The precursor and product ions for this compound would need to be determined experimentally but are predicted to be shifted by +5 Da if the deuterium is on the fragmented phenyl ring.
This is a general protocol for obtaining NMR spectra of a compound like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent peak.
-
Visualizations
The following diagram illustrates a typical workflow for the analysis of Sudan dyes in a food sample using an internal standard like this compound.
Caption: A generalized workflow for the quantitative analysis of Sudan dyes.
This diagram shows the principle of using a deuterated internal standard for quantification.
Caption: The role of an internal standard in quantitative analysis.
References
Commercial Suppliers and Technical Guide for Sudan Red 7B-D5 Analytical Standard
For researchers, scientists, and professionals in drug development, the procurement of high-quality analytical standards is a critical foundation for accurate and reproducible results. This technical guide provides an in-depth overview of the commercial suppliers of the Sudan Red 7B-D5 analytical standard, along with its non-deuterated counterpart. It also details experimental protocols for the application of Sudan Red 7B in analytical testing and histochemical staining, offering a comprehensive resource for its use in a laboratory setting.
Commercial Availability of Sudan Red 7B and its Deuterated Analog
Sudan Red 7B and its deuterated form, this compound, are available from several specialized chemical suppliers. The deuterated standard is crucial for use as an internal standard in quantitative mass spectrometry-based assays, providing a high degree of accuracy. The following tables summarize the available quantitative data for both the deuterated and non-deuterated analytical standards.
Table 1: Commercial Suppliers and Quantitative Data for this compound Analytical Standard
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Storage Conditions | Additional Information |
| HPC Standards Inc. | 692716 | C₂₄H₁₆D₅N₅ | 384.49 | 1x5mg Solid | 4 °C | Also available as a 100 µg/ml solution in Acetonitrile (B52724) (Cat. No. 692717).[1][2] |
| Simson Pharma Limited | RC03036 | C₂₄H₁₆D₅N₅ | 384.49 | Custom Synthesis | Not specified | Accompanied by a Certificate of Analysis.[3] |
| MedchemExpress | HY-145612S | C₂₄H₁₆D₅N₅ | 384.49 | Not specified | Store as recommended in the Certificate of Analysis. |
Table 2: Commercial Suppliers and Quantitative Data for Sudan Red 7B Analytical Standard
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form | Storage Conditions |
| MilliporeSigma (Supelco™) | 53373 | C₂₄H₂₁N₅ | 379.46 | ≥96.0% (HPLC) | Neat | Room Temperature |
| Cayman Chemical | Not specified | C₂₄H₂₁N₅ | 379.5 | Not specified | Solid | -20°C |
| Thermo Scientific Chemicals | AC415711000 | C₂₄H₂₁N₅ | Not specified | Not specified | Crystalline powder | Not specified |
| LGC Standards | DRE-C16986120 | C₂₄H₂₁N₅ | 379.46 | Not specified | Neat | Not specified |
Experimental Protocols
Sudan Red 7B is primarily utilized as a dye in various industrial applications and as a staining agent in biological research. In the context of food safety, it is an illegal food additive, and sensitive analytical methods are required for its detection. The following are detailed protocols for its use in the analysis of food samples and for lipid staining in plant tissues.
Protocol 1: Determination of Sudan Dyes in Chili Powder by UPLC-MS/MS
This protocol describes a sensitive method for the quantification of eight Sudan dyes, including Sudan Red 7B, in chili powder using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Reagents and Materials:
-
Sudan Red 7B analytical standard
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Chili powder sample
-
0.45 µm filters
-
Centrifuge
2. Standard Solution Preparation:
-
Prepare a stock solution of Sudan Red 7B at 100 µg/mL in acetonitrile.
-
Store the stock solution at 4°C in the dark.
-
Prepare working standard solutions by diluting the stock solution with acetonitrile to achieve the desired concentrations for the calibration curve (e.g., 0.1 - 25 mg/kg).
3. Sample Preparation:
-
Weigh 0.5 g of the chili powder into a 25 mL volumetric flask.
-
Fill the flask with acetonitrile.
-
Stir the mixture with a stir bar for 1 hour.
-
Centrifuge the mixture at 10,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject 2 µL of the filtered extract into the UPLC-MS/MS system.
4. UPLC-MS/MS Analysis:
-
Column: Acquity BEH C₁₈ column.
-
Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 70% B, hold for 5 min, ramp to 85% B over 10 min, then return to initial conditions.
-
Total Run Time: 20 minutes.
-
Column Temperature: 30°C.
-
MS Detection: Use a tandem mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for Sudan Red 7B should be optimized.
Protocol 2: Lipid Staining in Plant Material with Sudan Red 7B
This protocol details the preparation of a Sudan Red 7B staining solution and its application for the visualization of neutral lipids in plant tissues.[4]
1. Reagents and Materials:
-
Sudan Red 7B (Fat Red 7B)
-
Polyethylene glycol-300 (PEG-300)
-
90% Glycerol
-
Plant tissue samples (e.g., seedlings)
-
Water
2. Preparation of Staining Solution (0.1% w/v):
-
Dissolve 50 mg of Sudan Red 7B in 25 mL of PEG-300.
-
Incubate the mixture for 1 hour at 90°C and then allow it to cool.
-
Add an equal volume of 90% glycerol.
-
Store the staining solution at room temperature.
3. Staining Procedure:
-
Immerse the plant tissues in the staining solution for a duration of 1 hour to overnight.[4]
-
After staining, rinse the tissues several times with water to remove excess stain.[4]
-
The stained lipids will appear red under a microscope.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the determination of Sudan Red 7B in chili powder by UPLC-MS/MS.
Caption: Workflow for lipid staining in plant material using Sudan Red 7B.
References
Methodological & Application
Application Note: Quantification of Sudan Red 7B in Food Matrices using LC-MS/MS with Sudan Red 7B-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Sudan Red 7B, a banned carcinogenic dye, in food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Sudan Red 7B-D5, is employed. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for regulatory compliance and food safety testing.
Introduction
Sudan dyes are a class of synthetic azo dyes used for coloring plastics and other industrial products.[1] Due to their potential carcinogenicity, they are prohibited for use as food additives in many countries.[2] Sudan Red 7B is one such dye that has been illegally used to enhance the color of spices and other food products. Its detection and accurate quantification are crucial for consumer safety.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3] This is achieved by adding a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample at the beginning of the workflow. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar losses and ionization suppression or enhancement, leading to a more accurate and precise measurement.[4]
This application note provides a detailed protocol for the extraction of Sudan Red 7B from a food matrix (e.g., chili powder) and its subsequent analysis by LC-MS/MS using this compound as an internal standard.
Experimental
Materials and Reagents
-
Sudan Red 7B analytical standard
-
This compound (Molecular Formula: C24H16D5N5)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Food matrix (e.g., chili powder)
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Sudan Red 7B and this compound in acetonitrile to prepare individual stock solutions.
-
Intermediate and Working Standards: Prepare a series of working standard solutions by serially diluting the Sudan Red 7B stock solution with acetonitrile. Spike each working standard with the this compound internal standard solution to a final concentration of 50 ng/mL.
Sample Preparation
The following protocol is a general guideline for the extraction of Sudan Red 7B from a spice matrix.
-
Homogenization: Ensure the food sample is homogenous.
-
Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Vortex or shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: A general workflow for the quantification of Sudan Red 7B.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 85% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The fragmentation of Sudan dyes typically involves the cleavage of the azo bond.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sudan Red 7B | 380.2 | 183.1 | 100 | 25 |
| 380.2 | 115.1 | 100 | 35 | |
| This compound | 385.2 (Predicted) | 183.1 (Predicted) | 100 | 25 |
| 385.2 (Predicted) | 115.1 (Predicted) | 100 | 35 |
Note: The MRM transitions for this compound are predicted based on the known fragmentation of Sudan Red 7B and the likely location of the deuterium (B1214612) labels on a part of the molecule that is lost during fragmentation. It is recommended to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer.
Signaling Pathway Diagram (Logical Relationship)
References
- 1. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
Application Note: UPLC-MS/MS Protocol for the Ultrasensitive Detection of Banned Dyes in Food Matrices
Introduction
Food fraud, including the use of banned colorants to enhance visual appeal, poses a significant risk to public health and undermines consumer confidence. Synthetic dyes such as Sudan dyes, Malachite Green, and Rhodamine B are prohibited for use in food in numerous jurisdictions, including the European Union, due to their potential carcinogenic and genotoxic effects[1][2][3]. Consequently, regulatory bodies worldwide mandate robust monitoring programs requiring highly sensitive and selective analytical methods to ensure food is free from these harmful substances[1][4].
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the premier technique for this purpose. Its ability to combine the high-resolution separation power of UPLC with the high sensitivity and selectivity of tandem mass spectrometry allows for the reliable identification and quantification of trace-level contaminants in complex food matrices[2][5][6]. This application note provides a detailed protocol for the simultaneous determination of various classes of banned dyes in diverse food products.
Experimental Protocols
Scope
This method is applicable to the determination of banned synthetic dyes, including Sudan dyes (I, II, III, IV, Red 7B, Red G), Para Red, Malachite Green (MG), Leucomalachite Green (LMG), Crystal Violet (CV), and Leucocrystal Violet (LCV) in food matrices such as spices (chili powder, paprika), seafood (fish, shrimp), and sauces.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Dichloromethane (DCM), and Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium (B1175870) acetate (B1210297), Ammonium formate.
-
Standards: Certified reference standards of the target dyes were procured from reputable suppliers (e.g., Sigma-Aldrich)[7].
-
Solid Phase Extraction (SPE): Strong cation-exchange (SCX) or Oasis MCX cartridges for sample cleanup, particularly for seafood matrices[8][9].
Standard Solution Preparation
-
Stock Solutions (100-1000 µg/mL): Prepare individual stock solutions by accurately weighing the reference standard and dissolving it in an appropriate solvent (e.g., ACN for most Sudan dyes, Methanol for Malachite Green)[7][10][11]. Store stock solutions in the dark at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard mixtures by diluting the stock solutions with ACN or an appropriate solvent to create calibration standards ranging from approximately 0.1 to 200 µg/kg[12][13].
Sample Preparation
The sample preparation procedure is critical and must be adapted to the food matrix.
Method A: General Protocol for Spices and Sauces (Acetonitrile Extraction)
-
Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube[11]. For solid samples like spices, grinding may be necessary[14].
-
Extraction: Add 10 mL of acetonitrile to the tube. For spices, the addition of internal standards (e.g., Sudan I-d5, Sudan IV-d6) before extraction is recommended for improved accuracy[1].
-
Vortex & Sonicate: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes[11].
-
Centrifugation: Centrifuge the sample at 5,000-7,500 rpm for 10-20 minutes[11].
-
Filtration & Analysis: Transfer the supernatant and filter it through a 0.2 µm nylon or PTFE filter into an LC autosampler vial for UPLC-MS/MS analysis[14].
Method B: Protocol for Seafood (Fish and Shrimp) with SPE Cleanup
-
Homogenization: Weigh 2-5 g of homogenized fish or shrimp tissue into a 50 mL centrifuge tube[8][10].
-
Extraction: Add 1 mL of 0.25 g/L hydroxylamine (B1172632) hydrochloride, 1 mL of 0.05 M p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile[8]. Homogenize for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 3000-5000 rpm for 5-20 minutes and collect the supernatant[8].
-
SPE Cleanup:
-
Condition an Oasis MCX or SCX SPE cartridge with methanol followed by 2% formic acid in water[8][9].
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with solutions like 0.1 N HCl followed by methanol[15].
-
Elute the analytes using 5% methanolic ammonia (B1221849) solution[15].
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition and filter before injection[8].
UPLC-MS/MS Analysis
The following tables summarize the instrumental conditions for the analysis.
Table 1: UPLC-MS/MS Instrumental Conditions
| Parameter | Condition |
|---|---|
| UPLC System | ACQUITY UPLC I-Class or equivalent[1] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50-100 mm[1] |
| Column Temp. | 40 - 60 °C[1][10] |
| Mobile Phase A | 5-10 mM Ammonium Formate/Acetate with 0.1% Formic Acid in Water[2][11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[2] |
| Flow Rate | 0.3 - 0.5 mL/min[11][16] |
| Injection Volume | 2 - 10 µL[10][16] |
| Gradient Elution | A typical gradient starts with a higher percentage of aqueous phase (e.g., 75-98% A), ramping to a high organic percentage (e.g., 95-100% B) over several minutes to elute analytes, followed by re-equilibration[1][2][11]. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S micro, LCMS-8050)[1][12] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode for most dyes[11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[5][6] |
Data Presentation
Quantitative analysis is performed using MRM mode, which provides excellent selectivity and sensitivity.
Table 2: Representative MRM Transitions for Banned Dyes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Function |
|---|---|---|---|
| Sudan I | 249.1 | 156.1 | Quantifier |
| 249.1 | 93.1 | Qualifier | |
| Sudan II | 277.1 | 121.1 | Quantifier |
| 277.1 | 77.1 | Qualifier | |
| Sudan III | 353.2 | 260.1 | Quantifier |
| 353.2 | 93.1 | Qualifier | |
| Sudan IV | 381.2 | 288.1 | Quantifier |
| 381.2 | 93.1 | Qualifier | |
| Para Red | 294.1 | 156.1 | Quantifier |
| 294.1 | 107.1 | Qualifier | |
| Malachite Green | 329.2 | 313.2 | Quantifier[7] |
| 329.2 | 208.1 | Qualifier[7] | |
| Crystal Violet | 372.3 | 356.3 | Quantifier[7] |
| 372.3 | 251.2 | Qualifier[7] | |
| Rhodamine B | 443.2 | 399.2 | Quantifier |
| 443.2 | 355.2 | Qualifier |
Note: Collision energies must be optimized for the specific instrument being used. This table provides examples of common transitions.
Table 3: Method Performance Data for Selected Dyes and Matrices
| Analyte | Matrix | LOD | LOQ | Recovery (%) |
|---|---|---|---|---|
| Sudan I-IV | Food (General) | 0.3 - 1.4 ng/g | 0.9 - 4.8 ng/g | 83.4 - 112.3[5][6] |
| Para Red | Food (General) | 3.7 - 6.0 ng/g | 12.2 - 19.8 ng/g | 83.4 - 112.3[5][6] |
| Sudan Dyes (Group) | Chili Powder | 0.001 - 0.03 mg/kg | 0.002 - 0.1 mg/kg | 80.7 - 104.4[16] |
| Malachite Green | Shrimp/Fish | 0.32 µg/kg | 0.5 µg/kg | 69 - 97[9][10] |
| Leucomalachite Green | Shrimp/Fish | 0.38 µg/kg | 0.5 µg/kg | 71.8 - 80.3[9][10] |
| Crystal Violet | Shrimp/Fish | 0.44 µg/kg | 0.5 µg/kg | 97[9][10] |
| Synthetic Dyes (Group) | Sauces | 0.7 - 5 µg/kg | 7 - 15 µg/kg | >90% (general)[11][13] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are compiled from multiple sources and represent typical performance.
Mandatory Visualization
The logical flow of the analytical procedure from sample receipt to final result is depicted below.
Caption: Workflow for the UPLC-MS/MS analysis of banned dyes in food.
Conclusion
The described UPLC-MS/MS method provides a robust, sensitive, and reliable protocol for the routine monitoring of a wide range of banned synthetic dyes in various food products. The combination of a streamlined sample preparation procedure with the selectivity of MRM analysis allows for the accurate quantification of contaminants at levels far below those stipulated by international regulations. This ensures food safety and compliance with global standards.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. regask.com [regask.com]
- 4. The UK and EU cracked down on food dyes long ago – Maga is way behind the curve | Devi Sridhar | The Guardian [theguardian.com]
- 5. tandfonline.com [tandfonline.com]
- 6. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Validation of an LC-MS/MS method for malachite green (MG), leucomalachite green (LMG), crystal violet (CV) and leucocrystal violet (LCV) residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 12. doi.fil.bg.ac.rs [doi.fil.bg.ac.rs]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. fda.gov [fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scirp.org [scirp.org]
Application Notes and Protocols for Sudan Dye Analysis in Chili Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are synthetic, industrial azo-dyes that are illegally used to enhance the color of chili powder and other spices.[1][2] Due to their carcinogenic and genotoxic properties, their presence in foodstuffs is a significant health concern, leading to strict regulations and the need for sensitive and reliable analytical methods for their detection.[1][3][4] The International Agency for Research on Cancer (IARC) has classified Sudan dyes as Group 3 carcinogens.[3] This document provides detailed application notes and protocols for the sample preparation of chili powder for the analysis of Sudan dyes, focusing on common and effective techniques.
Sample Preparation Methodologies: An Overview
Effective sample preparation is critical for the accurate determination of Sudan dyes in complex matrices like chili powder. The primary goals are to efficiently extract the dyes, remove interfering matrix components, and concentrate the analytes before instrumental analysis. The most common techniques employed are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and various forms of Liquid-Liquid Extraction (LLE). The choice of method often depends on the available instrumentation, desired sensitivity, and sample throughput.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation and analytical methods for the determination of Sudan dyes in chili powder.
Table 1: Recovery Rates of Sudan Dyes using Various Extraction Methods
| Extraction Method | Analyte(s) | Spiking Level | Recovery (%) | Reference |
| QuEChERS | 10 Sudan and azo-dyes | 10 µg/kg | 60 - 95 | [1] |
| QuEChERS (modified) | Sudan I-IV | 1.0 mg/kg | 85.3 - 121.2 | [5] |
| Solid-Phase Extraction (SPE) | Sudan I, II, Orange G | 1 mg in 500 mg chili powder | >90 (qualitative) | [6] |
| Solid-Phase Extraction (SPE) | Sudan I-IV | 8, 9, 10 mg/kg | 70 - 86 | [7] |
| Liquid-Liquid Extraction | Sudan I-IV, Para Red | 2.5, 5, 50 mg/kg | 89 - 98 | [8][9] |
| Liquid-Liquid Extraction | 8 Sudan dyes | 0.25, 0.50, 1.00 mg/kg | 80.7 - 104.4 | [4] |
| Ultrasonic Extraction | Sudan I-IV | 0.5, 2.0, 10.0 mg/L | 85.4 - 106.4 | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Different Analytical Techniques
| Analytical Technique | Analyte(s) | LOD | LOQ | Reference |
| HPLC-UV/Vis | Sudan I-IV, Para Red | 1.2 - 5.4 µg/kg | 4 - 18 µg/kg | [8][9] |
| UPLC-MS/MS | 8 Sudan dyes | 0.001 - 0.03 mg/kg | 0.002 - 0.1 mg/kg | [4] |
| UPLC-MS/MS | 11 Sudan and azo-dyes | - | 10 - 50 µg/kg (typical reporting limits) | [1] |
| UFLC-UV | Sudan I-IV | 0.02 - 0.04 mg/kg | 0.05 - 0.13 mg/kg | [5] |
| LC-MS/MS | Sudan I-IV | 0.5 - 1.0 µg/kg (MDL) | - | [7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical steps involved in sample preparation for Sudan dye analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. agilent.com [agilent.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Note: High-Performance Liquid Chromatography with UV Detection for the Analysis of Sudan Red 7B
References
- 1. thamesrestek.co.uk [thamesrestek.co.uk]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 4. nanologica.com [nanologica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a confirmatory HPLC method for simultaneous determination of Sudan dyes in animal tissues and eggs. | Sigma-Aldrich [sigmaaldrich.com]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. iris.unito.it [iris.unito.it]
Application Note: Quantification of Sudan Red 7B in Complex Spice Matrices
AN-2025-1203
Abstract: This application note provides a comprehensive overview and detailed protocols for the quantification of Sudan Red 7B in complex spice matrices such as chili powder, paprika, and curry powder. Sudan Red 7B is an industrial azo dye that is illegally used as a food additive to enhance the color of spices. Due to its potential carcinogenicity, its presence in foodstuffs is strictly regulated.[1][2][3] This document outlines robust analytical methodologies based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the sensitive and accurate determination of Sudan Red 7B. Detailed experimental protocols, data presentation, and visual workflows are provided to aid researchers and scientists in implementing these methods for routine monitoring and quality control.
Introduction
Sudan dyes, including Sudan Red 7B, are synthetic, oil-soluble azo dyes primarily used for coloring plastics, leather, and other industrial products.[1][3] Their illegal use in food products, particularly spices, to impart a vibrant red color poses a significant health risk to consumers as they are classified as potential carcinogens.[1][2][3] Regulatory bodies worldwide have banned their use in foodstuffs, necessitating sensitive and reliable analytical methods for their detection and quantification in complex food matrices.[1][4]
This application note details two primary analytical approaches for the quantification of Sudan Red 7B in spices:
-
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/Vis): A cost-effective and widely available technique suitable for screening and quantification at moderate concentration levels.[5][6]
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method for trace-level detection and confirmation, providing excellent accuracy and precision.[1][4][7]
Experimental Protocols
Sample Preparation: QuEChERS-based Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been successfully applied to the extraction of Sudan dyes from various spice matrices.[8]
Materials:
-
Homogenized spice sample (e.g., chili powder, paprika)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)[8]
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)[8]
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube.[8]
-
Add 8 mL of HPLC-grade water and vortex for 30 seconds to moisten the sample.[8]
-
Add 10 mL of acetonitrile to the tube.[8]
-
Add the QuEChERS extraction salt packet to the tube.[8]
-
Immediately cap the tube and vortex vigorously for 1 minute.[8]
-
Centrifuge the tube at 4000 rpm for 5 minutes.[8]
-
Collect the supernatant (acetonitrile layer) for analysis.[8]
-
The extract can be directly injected for LC-MS/MS analysis or may require a cleanup step for HPLC-UV/Vis analysis.
Analytical Method 1: HPLC-UV/Vis
This method is suitable for the routine screening of Sudan Red 7B in spice samples.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
UV-Visible detector set at an appropriate wavelength for Sudan Red 7B (typically around 520 nm)[5]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol (80:20, v/v)[6]
-
Detection Wavelength: 520 nm[5]
Analytical Method 2: UPLC-MS/MS
This method offers high sensitivity and selectivity for the confirmation and quantification of Sudan Red 7B at trace levels.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][7]
-
UPLC C18 column (e.g., ACQUITY UPLC BEH C18)[7]
UPLC Conditions:
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium (B1175870) acetate)[3]
-
Gradient Elution: A gradient is typically employed, starting with a lower percentage of organic phase to focus polar analytes and ramping up to elute non-polar compounds like Sudan dyes. For example, starting at 25% B, ramping to 70% B, and then to 95% B.[7]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for Sudan Red 7B for quantification and confirmation.[7][8] The specific precursor and product ions, as well as collision energies, should be optimized for the instrument in use.
-
Example MRM transitions for related Sudan dyes can be found in the literature to guide optimization. [3]
-
Quantitative Data
The performance of analytical methods for Sudan dyes in spices is summarized in the tables below. These values are indicative and may vary depending on the specific matrix and instrumentation.
Table 1: Method Performance for Sudan Dyes in Spices (LC-MS/MS)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Sudan Dyes | Paprika | ~10 | - | 80 - 110 | [9] |
| Sudan I, II, III, IV | Spices | 2.5 - 200 | - | - | [4] |
| Sudan Red 7B | Paprika | - | - | 93.8 - 115.2 | [7] |
| Sudan Dyes | Chili Powder | - | 10 - 50 | 60 - 95 | [8] |
| Sudan Red 7B | Various Spices | 0.02 - 0.1 mg/kg | - | 75.7 - 92.3 | [2] |
Table 2: Method Performance for Sudan Dyes in Spices (HPLC-UV/Vis)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Sudan I, III, IV | Red Chilli Pepper | 1.2 - 5.4 | 4 - 18 | - | [6] |
| Sudan Red Dyes | Spices | < 500 | - | - | [10] |
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Sudan Red 7B in spice matrices.
Caption: General workflow for the analysis of Sudan Red 7B in spices.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the different analytical techniques and their purpose.
Caption: Relationship between screening and confirmation techniques.
Conclusion
The methods presented in this application note provide reliable and robust approaches for the quantification of Sudan Red 7B in complex spice matrices. The choice between HPLC-UV/Vis and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the purpose of the analysis (screening vs. confirmation). The detailed protocols and performance data serve as a valuable resource for laboratories involved in food safety and quality control to monitor for the presence of illegal dyes like Sudan Red 7B in the food supply.
References
- 1. agilent.com [agilent.com]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. Low-level detections of Sudan I, II, III and IV in spices and Chili-containing foodstuffs using UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanologica.com [nanologica.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. A Validated Quantification of Sudan Red Dyes in Spicery using TLC and a 16-bit Flatbed Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sudan Red 7B Staining for Lipids in Plant Tissue
Introduction
Sudan Red 7B, also known as Fat Red 7B, is a lipophilic diazo dye used for the histochemical staining of neutral lipids, such as triacylglycerols (TAGs), stored in plant tissues.[1] It is particularly effective for identifying lipid accumulation in various plant structures, including oil bodies and suberin lamellae in cell walls.[1][2] This staining method is advantageous due to the stability of the staining solution, which minimizes the precipitation issues often encountered with other lipid dyes.[3][4][5] The protocol described here utilizes a polyethylene (B3416737) glycol-glycerol solvent system, which has been shown to be highly efficient for staining lipids in fresh plant sections.[3][4][5]
Principle of Staining
Sudan Red 7B is a lysochrome, or fat-soluble dye. The staining mechanism is based on the dye's higher solubility in lipids than in the solvent in which it is applied. When the plant tissue is immersed in the staining solution, the dye partitions from the solvent into the intracellular and extracellular lipid deposits, coloring them an intense red. This physical process allows for the specific visualization of hydrophobic lipid structures within the plant tissue.
Experimental Protocols
I. Preparation of Staining Solution (0.1% w/v Sudan Red 7B)
This protocol is adapted from Brundrett, M. C., et al. (1991).[1]
Reagents and Materials:
-
Sudan Red 7B (Fat Red 7B, C.I. 26050)[1]
-
90% Glycerol (B35011) (aqueous solution)[1][3][5]
-
50 mL glass beaker or flask
-
Heating plate or water bath
-
Stirring rod
-
Storage bottle
Procedure:
-
Weigh 50 mg of Sudan Red 7B powder and place it into a glass beaker.
-
Add 25 mL of Polyethylene glycol (PEG-300).[1]
-
Heat the mixture to 90°C for 1 hour with occasional stirring to completely dissolve the dye.[1]
-
Remove the solution from the heat and allow it to cool down to room temperature.
-
Add an equal volume (25 mL) of 90% glycerol to the dye solution.[1]
-
Mix thoroughly until the solution is homogenous.
-
Store the final staining solution in a sealed bottle at room temperature.[1]
II. Staining of Plant Tissue
This protocol is suitable for fresh, unfixed plant material, as fixation with alcohols can extract lipids and lead to false-negative results.[6]
Materials:
-
Fresh plant tissue (e.g., seedlings, root sections, tuber sections)[1][7]
-
Sudan Red 7B staining solution
-
Distilled water
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Obtain thin sections of the fresh plant tissue.
-
Immerse the plant tissue sections in the Sudan Red 7B staining solution.
-
Incubate for 1 hour to overnight, depending on the tissue type and density.[1] Thicker or more dense tissues may require longer incubation times.
-
After incubation, carefully remove the tissue from the staining solution.
-
Rinse the tissue several times with distilled water to remove excess stain.[1]
-
Mount the stained tissue on a microscope slide with a drop of water or glycerol.
-
Place a coverslip over the tissue and gently press to remove any air bubbles.
-
Observe the stained tissue under a light microscope. Lipid-rich structures will appear stained in shades of red.[7]
Data Presentation
Table 1: Properties and Composition of Sudan Red 7B Staining Solution
| Parameter | Description | Reference(s) |
| Dye Properties | ||
| Common Name | Sudan Red 7B, Fat Red 7B | [1] |
| C.I. Number | 26050 | [1] |
| Molecular Formula | C₂₄H₂₁N₅ | [1][2] |
| Staining Target | Neutral lipids (e.g., triacylglycerols, suberin) | [1][2] |
| Color of Stained Lipids | Red | [7] |
| Staining Solution | ||
| Dye Concentration | 0.1% (w/v) | [1] |
| Primary Solvent | Polyethylene glycol (PEG-300 or 400) | [1][3] |
| Co-solvent | 90% Glycerol | [1][3] |
| Preparation Temperature | 90°C | [1] |
| Staining Procedure | ||
| Recommended Tissue State | Fresh, unfixed sections | [4] |
| Incubation Time | 1 hour to overnight | [1] |
| Post-staining Rinse | Water | [1] |
Visualizations
Caption: Workflow for Sudan Red 7B lipid staining in plant tissue.
References
- 1. podb.nibb.ac.jp [podb.nibb.ac.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient lipid staining in plant material with sudan red 7B or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sudan Red 7B in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sudan Red 7B for the histological staining of lipids. Detailed protocols for both plant and animal tissues are provided, along with key technical data and visualizations to aid in experimental design and execution.
Introduction
Sudan Red 7B, also known as Fat Red 7B, is a lipophilic diazo dye widely used in histology and histopathology for the visualization of neutral lipids, such as triglycerides.[1][2] Its strong affinity for fats and oils makes it an excellent tool for identifying lipid accumulation in various cell types and tissues. The staining mechanism is based on the dye's higher solubility in lipids than in the staining solvent, leading to its selective partitioning into intracellular and extracellular lipid droplets.[3][4] This physical staining process results in a vibrant red coloration of lipid-rich structures, providing clear microscopic visualization.
Key Applications
Sudan Red 7B is a versatile stain with applications in various research areas:
-
Metabolic Studies: Investigating lipid accumulation in hepatocytes in studies of steatosis and other metabolic disorders.[5]
-
Botany: Staining of suberin lamellae and lipid bodies in plant tissues to study plant development and metabolism.[6][7]
-
Toxicology: Assessing cellular steatosis as an indicator of toxicity in drug development.
-
Entomology: Used as a marker in studies of insect physiology and behavior.[8]
Quantitative Data Summary
A summary of the key quantitative properties of Sudan Red 7B is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| C.I. Number | 26050 | [1] |
| Molecular Formula | C₂₄H₂₁N₅ | [1] |
| Molecular Weight | 379.46 g/mol | |
| Absorption Maximum (λmax) | 525 - 528 nm | [5][9] |
| Appearance | Dark-red powder | [9] |
| Solubility | Soluble in fats, oils, and organic solvents (e.g., acetone, isopropanol (B130326), DMF, DMSO) | [5] |
Experimental Protocols
Protocol 1: Staining of Lipids in Plant Tissues
This protocol is adapted from the method described by Brundrett et al. (1991) and is highly effective for staining lipids in fresh plant sections.[1][7]
Materials:
-
Sudan Red 7B (Fat Red 7B)
-
Polyethylene (B3416737) glycol 300 (PEG-300)
-
Microscope slides and coverslips
-
Forceps and sectioning tools
Staining Solution Preparation (0.1% w/v):
-
Dissolve 50 mg of Sudan Red 7B in 25 mL of PEG-300.[1]
-
Incubate the solution at 90°C for 1 hour to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature.
-
Add an equal volume (25 mL) of 90% glycerol and mix thoroughly.[1]
-
Store the staining solution at room temperature.[1]
Staining Procedure:
-
Prepare fresh, thin sections of the plant tissue.
-
Immerse the tissue sections in the Sudan Red 7B staining solution.
-
Incubate for 1 hour to overnight, depending on the tissue type and thickness.[1]
-
Using forceps, carefully remove the sections from the staining solution.
-
Rinse the sections several times with water to remove excess stain.[1]
-
Mount the stained sections on a microscope slide with a drop of glycerol and apply a coverslip.
-
Observe under a light microscope.
Expected Results:
-
Lipid bodies, suberin, and other lipid-rich structures will be stained a vibrant red.
-
The surrounding cellular structures will remain largely unstained.
Protocol 2: Staining of Lipids in Animal Tissues (Frozen Sections)
This protocol is a general guideline for staining neutral lipids in animal tissues, such as liver, using frozen sections. It is crucial to avoid paraffin (B1166041) embedding, as the clearing agents (e.g., xylene) and alcohols used in this process will dissolve the lipids of interest.[10]
Materials:
-
Fresh or formalin-fixed animal tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Sudan Red 7B
-
Isopropanol or Propylene Glycol
-
Hematoxylin (B73222) (for counterstaining, optional)
-
Aqueous mounting medium
-
Microscope slides and coverslips
Staining Solution Preparation (adapted from general Sudan dye protocols):
-
Prepare a stock solution by dissolving 0.5 g of Sudan Red 7B in 100 mL of isopropanol. Gentle heating in a water bath may be required.
-
To prepare the working solution, mix 30 mL of the stock solution with 20 mL of distilled water.
-
Let the working solution stand for 10-15 minutes and then filter it to remove any precipitate.[4] The working solution should be prepared fresh.
Staining Procedure:
-
Embed the fresh or formalin-fixed tissue in OCT compound and freeze.
-
Cut frozen sections at a thickness of 8-10 µm using a cryostat.
-
Mount the sections on microscope slides and allow them to air dry.
-
If starting with fresh tissue, fix the sections in 10% formalin for 5-10 minutes. If using pre-fixed tissue, this step can be skipped.
-
Rinse the slides briefly in distilled water.
-
Immerse the slides in 60% isopropanol for 3-5 minutes to facilitate staining.
-
Transfer the slides to the freshly prepared Sudan Red 7B working solution and incubate for 15-20 minutes at room temperature.
-
Briefly differentiate the sections in 60% isopropanol to remove excess stain.
-
(Optional) Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
Rinse thoroughly with distilled water.
-
Mount the sections with an aqueous mounting medium and apply a coverslip.
Expected Results:
-
Neutral lipid droplets within cells (e.g., hepatocytes) will be stained bright red.
-
If counterstained, cell nuclei will appear blue.
Visualizations
Staining Mechanism of Sudan Red 7B
The staining process is a physical phenomenon based on the differential solubility of Sudan Red 7B. The dye is more soluble in the lipids within the tissue than in the solvent of the staining solution. This drives the dye to move from the solution and accumulate in the lipid droplets.
Caption: Partitioning mechanism of Sudan Red 7B into lipid droplets.
General Experimental Workflow for Lipid Staining
The following diagram outlines the key steps in a typical histological workflow for staining lipids with Sudan Red 7B.
Caption: A typical workflow for histological lipid staining.
References
- 1. Tissue Fixation and Processing for the Histological Identification of Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. podb.nibb.ac.jp [podb.nibb.ac.jp]
- 3. Efficient lipid staining in plant material with sudan red 7B or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 5. An end-to-end workflow for non-destructive 3D pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Sudan Dyes by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the LC-MS/MS analysis of Sudan dyes, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in Sudan dye analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the context of Sudan dye analysis, complex matrices like spices and oils contain numerous compounds that can interfere with the ionization of the target dyes in the mass spectrometer's ion source.[2] This interference can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor sensitivity, and reduced method reproducibility.[1][2]
Q2: Which sample matrices are most prone to causing matrix effects for Sudan dyes?
A2: Complex food matrices are the primary source of matrix effects in Sudan dye analysis. These commonly include:
-
Spices: Paprika, chili powder, curry powder, and turmeric are known to cause significant matrix effects.[2]
-
Oils: Palm oil and other vegetable oils can introduce interfering compounds.[2]
-
Sauces: Tomato-based and chili-based sauces are also complex matrices that can lead to ion suppression.[2][3]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are two common methods to assess the presence of matrix effects:
-
Post-Column Infusion: This experiment involves infusing a constant flow of a Sudan dye standard solution into the LC eluent after the analytical column. A blank matrix extract is then injected. A dip or rise in the baseline signal of the infused standard indicates regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.[2]
-
Calibration Curve Slope Comparison: Prepare two sets of calibration curves: one in a pure solvent and another in a blank matrix extract (matrix-matched). A significant difference between the slopes of the two curves suggests the presence of matrix effects.[2][4]
Q4: What is matrix-matched calibration and how does it help?
A4: Matrix-matched calibration is a technique used to compensate for matrix effects. It involves preparing calibration standards in a blank matrix extract that is certified to be free of the target Sudan dyes.[2] This ensures that both the standards and the unknown samples experience similar levels of ionization suppression or enhancement, leading to more accurate quantification.[5] This approach is highly recommended for complex matrices where sample cleanup procedures cannot entirely remove all interferences.[2][5]
Q5: Are stable isotope-labeled internal standards effective in correcting for matrix effects?
A5: Yes, the use of stable isotope-labeled internal standards (SIL-IS) is a highly effective strategy.[6][7] An SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of matrix effect.[8] By adding a known amount of the SIL-IS to both samples and standards, any signal variation due to matrix effects or sample preparation losses can be corrected for by calculating the ratio of the analyte signal to the SIL-IS signal.[6][8]
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent results for Sudan dyes in complex samples.
This issue is often a direct consequence of matrix effects, specifically ion suppression. The following workflow can help troubleshoot and mitigate this problem.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 4. scirp.org [scirp.org]
- 5. laborindo.com [laborindo.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Sudan Dye Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Sudan dye isomers.
Troubleshooting Guides & FAQs
Question: I am observing co-elution or poor resolution between Sudan IV and Sudan Red B. How can I improve their separation?
Answer: The co-elution of Sudan IV and Sudan Red B is a common challenge due to their isomeric nature.[1][2] Here are several strategies to enhance their resolution:
-
Column Selection: Conventional C18 columns may not provide sufficient selectivity.[1] Consider using a polar-embedded phenyl phase column, which has been shown to improve the separation of these isomers.[1] An Acquity UPC2 HSS C18 SB column has also demonstrated baseline separation of Sudan IV and Sudan Red B.[3]
-
Mobile Phase Optimization: The choice of organic solvent in the mobile phase is critical. Using methanol (B129727) has been found to be effective in resolving Sudan Red B and Sudan IV on a polar-embedded phenyl phase.[1] For supercritical fluid chromatography (UHPSFC), a mobile phase of CO2 with an acetonitrile (B52724)/methanol modifier containing formic acid has been successful.[3]
-
Method: An isocratic HPLC method can be employed to separate these isomers effectively within 15 minutes.[1][2]
Question: My chromatogram for Sudan III and/or Sudan IV shows unexpected "fast peaks" that elute earlier than the main analyte peak. What is the cause and how can I prevent this?
Answer: The appearance of "fast peaks" in the chromatograms of Sudan III and Sudan IV is often due to light-induced E-Z isomerization.[4][5] Exposure to normal lighting conditions can cause the formation of these isomers, which may lead to inaccurate quantification.[5]
To address this issue:
-
Protect Samples from Light: Store and handle all solutions containing Sudan III and Sudan IV in the dark.[6][7] Wrapping sample vials in aluminum foil and minimizing exposure to ambient light during the analytical process is crucial.[4]
-
Reversion to Stable Form: If isomerization has occurred, storing the samples in the dark for a period (e.g., up to 4.5 hours) can allow the isomers to revert to their more stable form, resulting in a single chromatographic peak.[4]
Question: I am experiencing significant matrix effects when analyzing Sudan dyes in complex samples like chili powder or palm oil. What can I do to minimize these interferences?
Answer: Complex matrices can introduce interferences that affect the accuracy and sensitivity of your analysis.[4] Here are some recommended approaches:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Employing an SPE cleanup step can effectively remove interfering compounds. Molecularly imprinted solid-phase extraction (MISPE) has been shown to provide a very clean chromatographic trace for azo-dyes in complex food samples.[8]
-
Simple Extraction and Dilution: For some methods, a simple extraction with a solvent like acetonitrile, followed by filtration and dilution, may be sufficient.[9]
-
-
Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that is known to be free of Sudan dyes.[10]
-
Internal Standards: The use of isotopically labeled internal standards (e.g., Sudan I-d5) is considered the gold standard for correcting variations in sample preparation, injection volume, and matrix effects, particularly for LC-MS/MS analysis.[9]
Question: What are the optimal detection wavelengths for the simultaneous analysis of Sudan dyes I, II, III, and IV?
Answer: A dual-wavelength detection strategy is often employed for the simultaneous analysis of Sudan dyes I-IV.[6][7]
Alternatively, a single wavelength of 506 nm has been used for the separation of all four Sudan dyes and Para Red.[12] A photodiode array (PDA) detector can also be used to monitor the respective maximum absorption wavelengths for each dye.[10]
Quantitative Data Summary
Table 1: HPLC Retention Times for Sudan Dyes Under Different Conditions
| Dye | Retention Time (min) - Method 1 | Retention Time (min) - Method 2 |
| Sudan I | 3.58 | ~5.5 |
| Sudan II | 6.32 | ~7.0 |
| Sudan III | 10.15 | ~11.5 |
| Sudan IV | 18.63 | ~16.0 |
Method 1 Conditions: Reversed-phase HPLC with a mobile phase gradient.[8] Method 2 Conditions: Isocratic HPLC on an Ultra Aqueous C18 column with a simple methanol and water mobile phase.[6][7]
Experimental Protocols
Protocol 1: Isocratic HPLC-UV/VIS for Sudan Dyes I-IV
This protocol is based on a simple and efficient method for the separation of four common Sudan dyes.[6][7]
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of Sudan I and II in HPLC-grade methanol.
-
Prepare 1 mg/mL stock solutions of Sudan III and IV in ethyl acetate.
-
Store stock solutions at 4°C in foil-wrapped containers to prevent reductive cleavage.[6][7]
-
Prepare working sample solutions by combining the four stock solutions and diluting with methanol to a final concentration of 20 µg/mL for each dye.[7]
-
-
Chromatographic Conditions:
Protocol 2: LC-MS/MS Analysis with Internal Standards
This protocol outlines a general procedure for the quantitative analysis of Sudan dyes using LC-MS/MS with internal standards, which is crucial for accuracy in complex matrices.[9]
-
Sample Preparation:
-
Weigh a known amount of the homogenized sample (e.g., 1 gram of chili powder) into a centrifuge tube.
-
Add a specific volume of a deuterated internal standard solution (e.g., Sudan I-d5).[9]
-
Extract the sample with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer (MS/MS) for detection.[9]
-
Visualizations
Caption: Troubleshooting workflow for common issues in Sudan dye chromatography.
Caption: General experimental workflow for Sudan dye analysis by chromatography.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Sudan Dyes HPLC | PDF | High Performance Liquid Chromatography | Laboratories [scribd.com]
- 3. Fast Simultaneous Determination of Eight Sudan Dyes in Chili Oil by Ultra-High-Performance Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. chromtech.com.au [chromtech.com.au]
- 8. iris.unito.it [iris.unito.it]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Sudan dye residues in eggs by liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 13. Simultaneous determination of four Sudan dyes in rat blood by UFLC–MS/MS and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sudan Red 7B Detection by MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Sudan Red 7B using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Sudan Red 7B in positive electrospray ionization (ESI+)?
A1: Sudan Red 7B (chemical formula C24H21N5) has a molecular weight of approximately 379.46 g/mol .[1][2] In positive ESI mode, it readily forms a protonated molecule [M+H]+. The most common precursor ion observed is therefore m/z 380.2.[3][4][5] Upon fragmentation, characteristic product ions are generated that can be used for quantification and confirmation in Multiple Reaction Monitoring (MRM) mode.[4]
Q2: I am observing a weak or no signal for Sudan Red 7B. What are the potential causes and solutions?
A2: A weak or absent signal can stem from several factors. First, verify the instrument parameters, including ionization source settings (e.g., source temperature, nebulizer gas) and MS parameters (e.g., cone voltage, collision energy).[4] Ensure the sample preparation method effectively extracts the dye from the matrix; Sudan dyes are lipophilic and require organic solvents like acetonitrile (B52724) for efficient extraction.[6][7] Matrix effects can also suppress the signal, which may be mitigated by sample cleanup using Solid-Phase Extraction (SPE) or by using matrix-matched calibration standards.[6][8]
Q3: How do I optimize the collision energy (CE) for my specific instrument?
A3: Collision energy is a critical, instrument-dependent parameter that must be optimized for each precursor-to-product ion transition to achieve maximum sensitivity.[9][10][11] The optimal CE can be determined by infusing a standard solution of Sudan Red 7B and performing a product ion scan at various CE values. The energy that produces the highest intensity for the desired product ion should be selected for the MRM method.[7] Generally, more stable fragments require higher collision energy.
Q4: Are there common interferences I should be aware of when analyzing for Sudan Red 7B?
A4: Yes, isobaric compounds (compounds with the same nominal mass) can be a source of interference. For instance, Sudan IV has a molecular weight of 380.44 g/mol and can produce a protonated molecule at m/z 381.1, which might be mistaken for an isotope of Sudan Red 7B under low-resolution conditions.[5] Chromatographic separation is crucial to distinguish between such compounds. Using an appropriate LC column, such as a C18, with a suitable gradient can effectively separate different Sudan dyes.[6] Additionally, natural pigments present in complex matrices like chili powder can interfere if not adequately removed during sample cleanup.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate LC mobile phase or gradient. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Optimize the mobile phase composition and gradient profile. A common starting point is a water/acetonitrile or water/methanol gradient.[6] 2. Flush the column or replace it if necessary. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| High Background Noise | 1. Contaminated solvent or LC system. 2. Matrix components co-eluting with the analyte. 3. Inefficient ionization source settings. | 1. Use high-purity (e.g., LC-MS grade) solvents and flush the LC system. 2. Improve sample cleanup using SPE.[8] 3. Optimize source parameters like desolvation temperature and gas flows to reduce chemical noise.[12] |
| Inconsistent Ion Ratios | 1. Unstable collision energy or collision gas pressure. 2. Insufficient dwell time for MRM transitions. 3. Co-eluting interference affecting one of the product ions. | 1. Check the stability of the mass spectrometer's collision cell parameters. 2. Increase the dwell time for each transition to ensure sufficient data points are collected across the peak.[4] 3. Review chromatography for interfering peaks and adjust the LC method or improve sample cleanup. |
| Low Recovery During Sample Prep | 1. Inefficient extraction solvent. 2. Analyte loss during solvent evaporation or SPE steps. 3. Strong binding of the analyte to the sample matrix. | 1. Ensure the extraction solvent is appropriate for the lipophilic nature of Sudan dyes (e.g., acetonitrile, acetone, ethyl acetate).[7][8] 2. Optimize evaporation temperature and SPE elution solvents. 3. Consider using a matrix-matched internal standard to correct for recovery losses.[6] |
Optimized MS/MS Parameters
The following table summarizes typical starting parameters for the detection of Sudan Red 7B using LC-MS/MS with positive electrospray ionization. Note that these values, particularly Collision Energy and Declustering Potential, should be empirically optimized on your specific instrument for maximum sensitivity.[4][10]
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (V) | Product Ion (m/z) (Qualifier) | Collision Energy (V) | Declustering Potential (V) |
| Sudan Red 7B | 380.2 | 183.1 | ~35 | 287.1 | ~25 | ~31 |
Data compiled from representative LC-MS/MS methods.[4]
Experimental Protocol: Analysis of Sudan Red 7B in Chili Powder
This protocol provides a general workflow for the extraction and analysis of Sudan Red 7B from a complex food matrix.
1. Sample Preparation and Extraction
-
Weigh 1 gram of the homogenized chili powder sample into a 50 mL centrifuge tube.[8]
-
Add 10 mL of acetonitrile to the tube.[6]
-
Vortex the mixture vigorously for 1 minute, followed by ultrasonication for 10 minutes.[7]
-
Centrifuge the sample at 8,000 rpm for 5 minutes.
-
Carefully transfer the supernatant (the acetonitrile extract) to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS injection.[7]
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a higher percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the lipophilic dye.[6] For example: 0-1 min (25% B), 1-10 min (25-95% B), 10-12 min (95% B), 12-12.1 min (95-25% B), 12.1-14 min (25% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
Diagrams
Caption: Workflow for developing an MRM method for Sudan Red 7B.
Caption: Logical troubleshooting workflow for low signal issues.
References
- 1. Sudan Red 7B - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Sudan Red 7B | C24H21N5 | CID 61396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Ion Suppression in ESI for Azo Dye Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of azo dyes by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in the analysis of azo dyes?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes (azo dyes) in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity for the analytes, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Azo dyes are often analyzed in complex matrices such as textiles, food products, and biological samples, which are rich in interfering compounds like proteins, lipids, and salts, making ion suppression a significant challenge.[1]
Q2: Which sample matrices are most likely to cause ion suppression for azo dyes?
A2: Complex matrices are a common source of ion suppression. For azo dyes, this is particularly prevalent in:
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Spices: Chili powder, curry powder, paprika, and turmeric are frequently cited as causing significant matrix effects.[2]
-
Textiles: Extracts from dyed textiles can contain various chemicals that interfere with ionization.[3]
-
Food Products: Various food items can contain components that lead to ion suppression.
-
Biological Samples: Matrices like plasma contain high levels of proteins and lipids that can cause significant suppression.[1]
Q3: How can I detect and quantify the extent of ion suppression in my LC-MS method?
A3: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of an analyte in a standard solution prepared in a pure solvent to the response of a blank matrix extract spiked with the analyte at the same concentration.[1] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[1]
A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% suggests ion enhancement.[1]
Troubleshooting Guides
Problem: My quantitative results for azo dyes are inconsistent and inaccurate. I suspect ion suppression is the cause. What steps should I take?
This workflow outlines a systematic approach to identifying, minimizing, and compensating for ion suppression.
Caption: Troubleshooting workflow for addressing ion suppression.
Q: My analyte signal is very low, even at high concentrations. How can I improve it?
A: This could be due to severe ion suppression.
-
Review your sample preparation. Are you using an effective technique to remove matrix components? For complex matrices like spices or textiles, a simple dilution may not be sufficient. Consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a more thorough cleanup.
-
Optimize chromatographic conditions. Ensure your analyte elutes in a region with minimal co-eluting matrix components. You can modify the mobile phase gradient or try a different stationary phase to improve separation.
-
Check ESI source parameters. Optimize parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature. An ion source temperature of 450°C has been found to be effective for some azo dyes.[2]
-
Consider the ionization mode. While many azo dyes ionize well in positive ESI mode, some, like Orange II, show significantly higher sensitivity in negative mode.[2]
Q: I am using an internal standard, but my results are still not reproducible. What could be the issue?
A: The choice and use of an internal standard are crucial.
-
Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? SIL-IS are the gold standard as they have nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way.[4]
-
Does your internal standard co-elute with the analyte? For effective compensation, the internal standard and the analyte must elute at the same time to experience the same matrix effects.
-
Is the concentration of the internal standard appropriate? A constant and appropriate concentration of the internal standard should be added to all samples and standards.
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and the effectiveness of different compensation strategies for azo dye analysis.
Table 1: Comparison of Calibration Strategies for Azo Dye Quantification in Spices
| Azo Dye | Accuracy with Solvent Standards (%) | Accuracy with Matrix-Matched Standards (%) | Accuracy with Standard Addition (%) |
| Sudan I | 45 | 95 | 102 |
| Sudan II | 52 | 98 | 101 |
| Sudan III | 68 | 101 | 100 |
| Sudan IV | 75 | 105 | 103 |
| Para Red | 33 | 92 | 99 |
| Orange II | 120 (Enhancement) | 102 | 101 |
| Metanil Yellow | 80 | 97 | 99 |
| Data adapted from a study on 13 azo dyes in various spice matrices.[2] Values around 100% indicate that matrix effects were successfully compensated. |
Table 2: Matrix Effect in Textile Samples and the Impact of Dilution
| Azo Dye | Matrix Effect (%) - Initial Extract | Matrix Effect (%) - After Dilution |
| Disperse Red 1 | 33.1 | 90.1 |
| Direct Red 28 | 21.8 | 33.5 |
| Direct Black 38 | 52.3 | 86.1 |
| Azo Dye X | 168.7 (Enhancement) | 108.7 |
| Data compiled from an analysis of 44 azo dyes in textile samples.[3] This demonstrates that while dilution can significantly improve matrix effects, it may not completely eliminate them for all analytes. |
Experimental Protocols
Protocol 1: Isotope Dilution Analysis of Azo Dyes in Spices
This protocol provides a general workflow for the quantification of azo dyes in spice matrices using Isotope Dilution Mass Spectrometry (IDMS).
Caption: General experimental workflow for IDMS analysis of azo dyes in food.[4]
Methodology:
-
Sample Preparation:
-
Weigh 1 g of the homogenized spice sample into a centrifuge tube.[2]
-
Add a known amount of the isotopically labeled internal standard solution.[2][4]
-
Add 10 mL of acetonitrile and shake vigorously for 10 minutes.[2]
-
Add 10 mL of water, shake again, and then centrifuge.[2]
-
Collect the supernatant for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: ESI positive mode is suitable for many azo dyes, but negative mode should be evaluated for specific analytes.[2][5]
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions per analyte for confirmation.[2]
-
-
Quantification:
Protocol 2: Sample Preparation for Azo Dye Analysis in Textiles
-
Extraction:
-
Reconstitution:
-
Evaporate the filtered extract and reconstitute it in a suitable solvent mixture (e.g., 95:5 water/methanol) before injection.[6]
-
-
Dilution:
-
If significant matrix effects are observed, further dilution of the final extract can be performed to mitigate ion suppression.[3]
-
Signaling Pathways and Logical Relationships
References
Technical Support Center: Quality Control and Purity Assessment of Sudan Red 7B-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sudan Red 7B-D5. It offers detailed experimental protocols and data to ensure accurate and reliable results in quality control and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
A1: this compound is a deuterated form of Sudan Red 7B, which is a synthetic azo dye. In analytical chemistry, this compound is primarily used as an internal standard for the quantitative analysis of Sudan Red 7B and other related azo dyes in various samples.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation, injection, and analysis, particularly in sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This ensures higher accuracy and precision in the final quantitative results.
Q2: What are the main analytical challenges when quantifying Sudan dyes in complex matrices like food or environmental samples?
A2: The primary challenges in quantifying Sudan dyes in complex matrices include:
-
Matrix Effects: Components of the sample matrix (e.g., fats, pigments, salts) can interfere with the ionization of the target analyte in LC-MS/MS, leading to signal suppression or enhancement and, consequently, inaccurate results.[2][3][4]
-
Co-eluting Interferences: Natural pigments, such as carotenoids in chili powder, can have similar chromatographic properties and absorb light at similar wavelengths to Sudan dyes. This can cause false positives or inaccurate quantification in methods based on UV-Vis detection like HPLC-DAD.[3]
-
Low Concentrations: Sudan dyes are often present at trace levels in contaminated samples, which necessitates highly sensitive analytical methods and efficient sample enrichment procedures to achieve the required limits of detection.[3]
-
Analyte Stability: Azo dyes like Sudan Red 7B can be sensitive to light and heat, potentially leading to degradation during sample storage and preparation if not handled correctly.[3]
Q3: How can I mitigate matrix effects in my LC-MS/MS analysis of Sudan Red 7B?
A3: To minimize the impact of matrix effects, you can employ several strategies:
-
Effective Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering matrix components before analysis.[2][5]
-
Use of a Stable Isotope-Labeled Internal Standard: Incorporating this compound as an internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][2]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples.[6][7]
-
Standard Addition: This method involves adding known amounts of the standard to the sample itself and can be used to correct for matrix effects when a suitable blank matrix is not available.[8]
-
Chromatographic Separation: Optimize your HPLC or UPLC method to achieve better separation of the analyte from co-eluting matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and related compounds using various analytical techniques.
LC-MS/MS and HPLC Troubleshooting
Problem: Poor peak shape or peak tailing is observed for Sudan Red 7B.
-
Possible Cause 1: Secondary Interactions with the Column. Basic amine groups in azo dyes can interact with acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, leading to tailing.
-
Solution: Lower the pH of the mobile phase to approximately 2.5-3.0 by adding an acid like formic acid. This protonates the silanol groups, reducing their interaction with the basic analyte.[9]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, resulting in asymmetrical peaks.
-
Solution: Reduce the sample concentration or decrease the injection volume by half and re-analyze.[9]
-
-
Possible Cause 3: Column Contamination or Void. A contaminated guard column or a void at the head of the analytical column can distort peak shapes.
-
Possible Cause 4: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Problem: Inconsistent or non-reproducible quantitative results.
-
Possible Cause 1: Variability in Sample Preparation. Inconsistent extraction efficiency or sample cleanup can lead to variable results.
-
Possible Cause 2: Unstable Instrument Performance. Fluctuations in the LC pump flow rate or instability in the mass spectrometer's ion source can cause inconsistent signals.
-
Possible Cause 3: Matrix Effects. As discussed in the FAQs, matrix effects can significantly impact reproducibility.
Thin-Layer Chromatography (TLC) Troubleshooting
Problem: The sample runs as a streak rather than a distinct spot.
-
Possible Cause 1: Sample Overload. Applying too much sample to the TLC plate is a common cause of streaking.
-
Possible Cause 2: Inappropriate Solvent System Polarity. The solvent system may be too polar or not polar enough for the compound.
-
Solution: Adjust the polarity of the developing solvent system. For non-polar compounds like Sudan dyes, a common solvent system is a mixture of ethyl acetate (B1210297) and hexane.[12][13][15]
-
-
Possible Cause 3: Highly Polar or Acidic/Basic Compound. Some compounds can interact strongly with the silica (B1680970) gel, causing streaking.
-
Solution: Add a small amount of acid (e.g., formic acid) or base (e.g., triethylamine (B128534) or ammonia) to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[13][14]
-
Problem: No spots are visible on the TLC plate after development.
-
Possible Cause 1: Sample Concentration is Too Low. The amount of compound spotted may be below the detection limit.
-
Possible Cause 2: High Solvent Level in the Chamber. If the solvent level is above the spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.
-
Possible Cause 3: Compound is Volatile. The compound may have evaporated from the plate.
-
Solution: This is less likely for Sudan dyes but can be addressed by developing the plate immediately after spotting.[13]
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Sudan Red 7B in Chili Powder
This protocol describes the extraction and analysis of Sudan Red 7B from a chili powder matrix using this compound as an internal standard.
1. Sample Preparation (Extraction)
-
Weigh 1.0 g of homogenized chili powder into a 50 mL centrifuge tube.
-
Add a known amount (e.g., 20 µL of a 1 µg/mL solution) of this compound internal standard solution.[8]
-
Add 10 mL of acetonitrile (B52724) to the tube.[8]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[16]
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.[17]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[18]
-
Gradient Elution: A typical gradient would start at around 70-75% B, increasing to 98% B over several minutes, followed by a re-equilibration step.[18][19]
-
Injection Volume: 5 µL.[18]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[18]
-
MRM Transitions: Monitor at least two transitions for both Sudan Red 7B and this compound for quantification and confirmation.
Protocol 2: HPLC-PDA Analysis of Sudan Dyes
This protocol is suitable for screening and quantification when an LC-MS/MS is not available.
1. Sample Preparation
-
Follow the same extraction procedure as described in Protocol 1.
2. HPLC-PDA Instrumentation and Conditions
-
HPLC System: HPLC with a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 25-100 µL.[16]
-
Detection Wavelength: Monitor at the maximum absorption wavelength for Sudan Red 7B, which is approximately 520-525 nm.[16] The PDA detector allows for scanning a range of wavelengths to identify and spectrally confirm the dye.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Sudan dyes using LC-based methods. These values can serve as a benchmark for method validation.
Table 1: LC-MS/MS Method Performance for Sudan Dyes in Food Matrices
| Analyte | Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Sudan Red 7B | Chili Powder | > 0.99 | 0.003 | 0.01 | 80.7 - 104.4 |
| Sudan I | Paprika | > 0.996 | 0.7 | 7 | 93.8 - 115.2 |
| Sudan II | Spices | > 0.99 | 0.01 | 0.05 | 85.6 - 104.4 |
| Sudan III | Spices | > 0.99 | 0.003 | 0.01 | 80.7 - 104.4 |
| Sudan IV | Paprika | > 0.996 | 0.7 | 7 | 93.8 - 115.2 |
Data compiled from multiple sources for illustrative purposes.[4][6][18][19]
Table 2: HPLC-PDA Method Performance for Sudan Dyes in Spices
| Analyte | Linearity Range (mg/kg) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) |
| Sudan I | 0 - 20 | 1.5 - 2.0 | 3.0 - 4.0 | 89 - 100 |
| Sudan II | 0 - 20 | 1.5 - 2.0 | 3.0 - 4.0 | 89 - 100 |
| Sudan III | 0 - 20 | 1.5 - 2.0 | 3.0 - 4.0 | 89 - 100 |
| Sudan IV | 0 - 20 | 1.5 - 2.0 | 3.0 - 4.0 | 89 - 100 |
Data compiled from Cornet et al. (2006).[16]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. fda.gov.tw [fda.gov.tw]
- 8. laborindo.com [laborindo.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. realab.ua [realab.ua]
- 12. bitesizebio.com [bitesizebio.com]
- 13. silicycle.com [silicycle.com]
- 14. chembam.com [chembam.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 19. scirp.org [scirp.org]
Validation & Comparative
A Comparative Guide to Internal Standards for Azo Dye Analysis: Sudan Red 7B-D5 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of azo dyes, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Sudan Red 7B-D5 and other commonly employed internal standards, supported by experimental data and detailed analytical protocols.
The use of internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is a critical practice to correct for variations in sample preparation, injection volume, and matrix effects. Isotopically labeled internal standards are widely regarded as the "gold standard" due to their chemical and physical properties being nearly identical to the target analytes, ensuring they behave similarly throughout the analytical process.[1]
Performance Comparison of Internal Standards
While direct head-to-head comparative studies focusing exclusively on this compound are limited, the available data on various deuterated Sudan dyes provide valuable insights into their performance. The following tables summarize key performance metrics from different studies, highlighting the efficacy of isotopically labeled internal standards in the analysis of Sudan dyes. It is important to note that experimental conditions may vary between studies.
Table 1: Performance Characteristics of Deuterated Internal Standards in Sudan Dye Analysis
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | Linearity (R²) | Reference |
| Sudan I-d5, Sudan IV-d6 | Sudan I-IV, others | Paprika | 93.8 - 115.2 | 0.8 - 7.7 | >0.99 | [2] |
| Sudan I-d5, Sudan IV-d6 | 13 Azo-dyes | Spices | Not Specified | <15 (at 1 µg/kg) | >0.99 | [3] |
| d6-Sudan III | Sudan I-IV | Spices | 89 - 104 | Not Specified | Not Specified | [4] |
Table 2: General Performance of Analytical Methods for Sudan Dyes (Without Specified Internal Standard)
| Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) | Reference |
| Sudan I-IV, others | Chili Powder | 80.7 - 104.4 | 2.24 - 12.2 | 0.002 - 0.1 | [5] |
| Sudan Red 7B, others | Food | 83.4 - 112.3 | 2.0 - 10.8 | 0.9 - 4.8 | [6] |
| Sudan Red 7B, others | Sauce, Cotton Candy, Pickle | >90 | Not Specified | 7 - 15 | [7][8] |
The data consistently demonstrates that methods employing isotopically labeled internal standards, such as deuterated Sudan dyes, achieve excellent recovery and precision, effectively compensating for matrix-induced variations.
The Role and Advantages of Isotopically Labeled Internal Standards
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for any potential losses or variations.[9] Isotopically labeled standards, like this compound, are structurally identical to their corresponding analytes but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they co-elute and experience similar ionization and fragmentation behavior.
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of Sudan dyes in food matrices using LC-MS/MS with an internal standard.
Sample Preparation: Extraction from Food Matrix
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Homogenize a representative sample of the food product.
-
Weighing: Accurately weigh 1-5 grams of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound) to the sample.
-
Extraction: Add 10 mL of a suitable extraction solvent, such as acetonitrile (B52724).[3][7]
-
Vortexing/Sonication: Vortex the mixture vigorously for 1 minute and/or place it in an ultrasonic bath for 30 minutes to ensure efficient extraction.[7]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 8000 rpm) for 15 minutes to separate the solid matrix from the solvent extract.[10]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis. Further cleanup steps, such as solid-phase extraction (SPE), may be employed if necessary to remove interfering matrix components.[10]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of Sudan dyes (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) is typically employed.[5]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintained at around 45 °C.[7]
-
Injection Volume: Typically 5 µL.[7]
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of Sudan dyes.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Ion Source Parameters: Parameters such as turbo gas temperature, ion spray voltage, and collision energy should be optimized for each compound to achieve the best signal intensity.
Visualizing the Workflow
The following diagrams illustrate the key processes in dye analysis using an internal standard.
Caption: General experimental workflow for dye analysis.
Caption: Logic of using an internal standard for quantification.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. laborindo.com [laborindo.com]
- 4. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 8. Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iris.unito.it [iris.unito.it]
A Comparative Guide to ESI, APCI, and APPI Sources for the Analysis of Sudan Dyes
For Researchers, Scientists, and Drug Development Professionals
The illicit use of Sudan dyes as food additives remains a significant safety concern, necessitating robust and sensitive analytical methods for their detection. Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for this purpose, with the choice of ionization source being a critical factor for achieving optimal performance. This guide provides an objective comparison of three common atmospheric pressure ionization (API) sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of Sudan dyes, supported by experimental data from various studies.
Principles of Ionization
The selection of an appropriate ionization source is paramount for the successful analysis of Sudan dyes. Each source employs a different mechanism to generate gas-phase ions from the analyte molecules eluting from the liquid chromatograph.
Figure 1. Ionization mechanisms for ESI, APCI, and APPI.
Performance Comparison
The choice of ionization source significantly impacts the sensitivity, linearity, and robustness of the analytical method for Sudan dyes. The following table summarizes the quantitative performance of ESI, APCI, and APPI based on data from various studies.
| Parameter | ESI-MS/MS | APCI-MS/MS | APPI-MS/MS |
| Limit of Detection (LOD) | 0.3 - 1.4 ng/g[1][2] | 80 µg/kg (for Sudan I)[3] | 5 - 18 µg/L[4] |
| Limit of Quantification (LOQ) | 0.9 - 4.8 ng/g[1][2] | 240 µg/kg (for Sudan I)[3] | 10 - 24 µg/L[4] |
| **Linearity (R²) ** | >0.9945[1][2] | 0.9983 (for Sudan I)[3] | Not explicitly stated |
| Recovery | 83.4 - 112.3%[1][2] | 65 - 75%[3] | Not explicitly stated |
| Ionization Suitability | Highly suitable for polar and semi-polar compounds. | Suitable for non-polar and semi-polar compounds.[5] | Ideal for non-polar compounds. |
| Matrix Effects | Can be susceptible to ion suppression. | Generally less susceptible to matrix effects than ESI. | Can be less prone to matrix effects than ESI. |
Experimental Protocols
The following sections detail representative experimental methodologies for the analysis of Sudan dyes using each ionization source.
ESI-MS/MS Experimental Protocol
A widely used approach for the analysis of Sudan dyes in food matrices involves UPLC-ESI-MS/MS.[1][2][6]
-
Sample Preparation (Chili Powder):
-
Weigh 1 g of homogenized chili powder into a centrifuge tube.
-
Add 5 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Centrifuge at 10,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject an aliquot into the UPLC-MS/MS system.[7]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimized capillary voltage, cone voltage, and collision energy for each Sudan dye.
-
APCI-MS/MS Experimental Protocol
APCI is a valuable alternative, particularly for less polar analytes, and has been successfully applied to the analysis of Sudan dyes.[3]
-
Sample Preparation (Hot Chilli):
-
Weigh 5 g of the sample into a flask.
-
Add 25 mL of ethanol (B145695) and reflux for 30 minutes.
-
Cool and filter the extract.
-
Evaporate the solvent and redissolve the residue in ethanol.
-
Inject an aliquot into the HPLC-APCI-MS system.[3]
-
-
Liquid Chromatography:
-
Column: C18 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.
-
Flow Rate: Around 1 mL/min.
-
-
Mass Spectrometry:
APPI-MS/MS Experimental Protocol
APPI is particularly effective for non-polar compounds and can offer high sensitivity for certain analytes.[4]
-
Sample Preparation (Chilli Powder):
-
Spike a known amount of sample with Sudan dye standards.
-
Extract with n-hexane.
-
Centrifuge and collect the supernatant.
-
Inject an aliquot into the HPLC-APPI-MS/MS system.[4]
-
-
Liquid Chromatography:
-
Column: Normal phase column (e.g., silica).
-
Mobile Phase: Isocratic elution with a non-polar solvent system like isopropanol (B130326) in n-hexane.[4]
-
Flow Rate: Adjusted for optimal separation.
-
-
Mass Spectrometry:
Logical Workflow for Method Selection
The selection of the optimal ionization source depends on the specific analytical requirements, including the properties of the target analytes and the complexity of the sample matrix.
Figure 2. Decision workflow for selecting an ionization source.
Conclusion
For the routine analysis of a range of Sudan dyes (I, II, III, and IV), ESI stands out as the most versatile and sensitive ionization technique, as evidenced by the lower limits of detection and quantification reported in numerous studies.[1][2] It is particularly well-suited for the analysis of these moderately polar azo dyes.
APCI serves as a robust alternative, especially in situations where matrix effects are a significant concern with ESI. It demonstrates good performance for the analysis of Sudan I and is a viable option for less polar compounds.[3]
APPI shows promise for the analysis of non-polar compounds and may offer advantages in specific applications, although it is less commonly reported for routine Sudan dye analysis compared to ESI and APCI.[4]
Ultimately, the choice of ionization source should be guided by the specific analytical requirements, the available instrumentation, and thorough method validation to ensure accurate and reliable results.
References
- 1. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. microsaic.com [microsaic.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. cromlab-instruments.es [cromlab-instruments.es]
Isotope Dilution Mass Spectrometry: The Gold Standard for Sudan Dye Quantification
A comparative guide to the accuracy and precision of analytical methods for the determination of illegal Sudan dyes in food and environmental samples.
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of prohibited substances is paramount. Sudan dyes, a class of synthetic azo dyes classified as potential carcinogens, are illegally used to enhance the color of various food products, posing a significant health risk. This guide provides an objective comparison of the performance of Isotope Dilution Mass Spectrometry (IDMS) against other common analytical techniques for the quantification of Sudan dyes, supported by experimental data.
The Superiority of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) stands out as a primary method for the highest level of accuracy in quantification. This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. Because this isotopically labeled standard is chemically identical to the analyte of interest, it can account for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[1][2][3]
Alternative methods, while widely used, often face challenges in complex matrices. High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) or Diode Array Detection (DAD) is a common screening technique, but it can suffer from lower sensitivity and interference from matrix components.[4][5] High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers higher selectivity and sensitivity than HPLC-UV, but can still be susceptible to matrix effects that can suppress or enhance the analyte signal, impacting accuracy.[6][7][8]
Comparative Performance Data
The following table summarizes the performance characteristics of IDMS compared to other prevalent methods for the quantification of Sudan dyes. The data, compiled from various studies, highlights the superior accuracy (recovery) and precision (relative standard deviation - RSD) of the isotope dilution technique.
| Analytical Technique | Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-IDMS/MS | Sudan I, II, III, IV, Para-Red | Foodstuff | 93.05 - 114.98[2] | < 15[2] | ~10 µg/kg[9] | 1.0 - 10.0 µg/kg[2] |
| HPLC-UV/Vis | Sudan I, II, III, IV & Para-Red | Red Chilli Pepper | 89 - 98[4] | Not Reported | 1.2 - 5.4 µg/kg[4] | 4 - 18 µg/kg[4] |
| UPLC-MS/MS | Sudan I-IV, Red G, Red 7B, Black B, Yellow | Chili Powder | 80.7 - 104.4[4] | 1.6 - 7.7[1] | 0.001 - 0.03 mg/kg[4] | 0.002 - 0.1 mg/kg[4] |
| LC-MS/MS | 15 Synthetic Dyes | Sauce, Cotton Candy, Pickle | 82 - 119[5] | Not Reported | 0.7 - 5 µg/kg[5] | 7 - 15 µg/kg[5] |
| LC-TOF-MS | Sudan I, II, III, IV, Orange G, R, Para-Red | Chilli Powder, Sauces | > 75[10] | 5 - 15[10] | low mg/kg range[10] | Not Reported |
| HPLC-DAD | 9 Azo Dyes | Turmeric | 96.0 - 102.6[11] | 0.16 - 2.01[11] | 0.01 - 0.04 mg/kg[11] | 0.04 - 0.12 mg/kg[11] |
Experimental Workflows and Logical Relationships
The inherent advantage of the isotope dilution method lies in its workflow, which is designed to minimize errors at multiple stages of the analytical process.
Caption: Workflow of Isotope Dilution Mass Spectrometry for Sudan Dye Analysis.
Detailed Experimental Protocols
For transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Isotope Dilution Mass Spectrometry (LC-IDMS/MS) Protocol
This protocol is a generalized procedure based on methodologies reported for the analysis of Sudan dyes in food matrices.[1][2]
-
Sample Preparation and Extraction:
-
Weigh 1 gram of the homogenized food sample (e.g., chili powder, paprika) into a centrifuge tube.
-
Add a known amount of the isotopically labeled internal standard solution (e.g., Sudan I-d5, Sudan IV-d6).[1][6]
-
Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
-
The combined extract can be filtered through a 0.22 µm filter before analysis. For some matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[3][9]
-
-
LC-MS/MS Analysis:
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with two solvents, typically (A) water with 0.1% formic acid and 5 mM ammonium (B1175870) formate, and (B) methanol (B129727) or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native Sudan dyes and their isotopically labeled internal standards.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard against the concentration of the analyte.
-
The concentration of the Sudan dye in the sample is then determined from this calibration curve.
-
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis) Protocol
This protocol is a general representation of methods used for the screening of Sudan dyes.[4]
-
Sample Preparation and Extraction:
-
Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Add 30 mL of an extraction solvent mixture (e.g., acetone:dichloromethane:methanol, 3:2:1 v/v/v).[4]
-
The mixture is typically agitated (e.g., vortexed, sonicated) for a period to ensure efficient extraction.
-
The extract is then filtered.
-
A cleanup step, often involving solid-phase extraction (SPE) with a C18 cartridge, is employed to remove interfering substances.[3]
-
-
HPLC-UV/Vis Analysis:
-
Chromatographic System: A standard HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile, methanol) and water.[12]
-
Detection: A UV/Vis or Diode Array Detector (DAD) set to monitor the absorbance at the maximum wavelength of the specific Sudan dyes (typically between 480 nm and 520 nm).[12]
-
-
Quantification:
-
Quantification is performed using an external calibration curve constructed by plotting the peak area of the analyte against the concentration of standard solutions.
-
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 6. laborindo.com [laborindo.com]
- 7. agilent.com [agilent.com]
- 8. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thamesrestek.co.uk [thamesrestek.co.uk]
Determining Analytical Performance: A Guide to Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sudan Red 7B
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of substances are paramount. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Sudan Red 7B, a synthetic azo dye with potential health risks. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Comparison of Analytical Methods for Sudan Red 7B
The determination of LOD and LOQ for Sudan Red 7B can be accomplished through various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) and UV-Visible Spectrophotometry are the most common methods. Each method offers distinct advantages in terms of sensitivity and selectivity.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-DAD | 7.7–9.0 µg/kg (CCα) | 12.8–15.0 µg/kg | Animal Tissues and Eggs[1] |
| HPLC-MS | 0.02–0.1 mg/kg | Not explicitly stated, but method suitable for reliable control | Spices[2] |
| HPLC-UV/VIS | 1.2–5.4 µg/kg | 4–18 µg/kg | Red Chilli Pepper[3] |
| Ultrasonic assisted dispersive liquid–liquid microextraction with UV-VIS spectrophotometry | 0.011 µg/mL | 0.030 µg/mL | Water, Chilli Powder, Lipstick[4] |
| TLC/CMS | < 1 ng (absolute amount) | Not explicitly stated | Chili Powder Extract[5] |
Note: CCα (decision limit) is a term used in veterinary drug residue analysis and is conceptually similar to LOD.
Experimental Protocols for LOD and LOQ Determination
The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, including the determination of LOD and LOQ.[6][7][8][9] The following are generalized protocols based on these guidelines and published literature.
1. Based on Visual Evaluation:
This method is typically used for non-instrumental methods but can be applied to instrumental methods as well. It involves the analysis of samples with known concentrations of Sudan Red 7B to establish the minimum level at which the analyte can be reliably detected.
-
Procedure:
-
Prepare a series of solutions with decreasing concentrations of Sudan Red 7B.
-
Analyze these solutions using the chosen analytical method.
-
The LOD is the lowest concentration at which the analyte can be visually distinguished from the background noise.
-
2. Based on Signal-to-Noise Ratio:
This approach is common for analytical procedures that exhibit baseline noise, such as HPLC and spectrophotometry.
-
Procedure:
3. Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
This method is widely used for its statistical rigor.
-
Procedure:
-
Construct a calibration curve by plotting the analytical response versus the concentration of Sudan Red 7B standards.
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from:
-
The standard deviation of the y-intercepts of regression lines.
-
The standard deviation of blank sample responses (by analyzing a number of blank samples and calculating the standard deviation of their responses).
-
-
Calculate the LOD and LOQ using the following formulas:
-
A visual representation of the general workflow for determining LOD and LOQ based on the calibration curve method is provided below.
Caption: Workflow for determining LOD and LOQ using the calibration curve method.
Alternative Analytical Approaches
While HPLC and UV-Vis spectrophotometry are standard, other methods have been explored for the detection of Sudan dyes. Thin-Layer Chromatography coupled with a Compact Mass Spectrometer (TLC/CMS) has shown a detection limit of less than 1 ng for Sudan Red 7B in chili powder extract.[5] Furthermore, innovative extraction techniques like ultrasonic-assisted dispersive liquid-liquid microextraction can enhance the sensitivity of subsequent spectrophotometric analysis.[4] These alternatives can offer advantages in terms of speed, cost, or sample throughput and should be considered based on the specific research needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. biopharminternational.com [biopharminternational.com]
- 7. youtube.com [youtube.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide: HPLC-DAD vs. LC-MS/MS for Food Adulterant Screening
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of food adulteration poses significant threats to public health and economic integrity. Consequently, robust and reliable analytical techniques are paramount for the accurate detection and quantification of fraudulent substances in the food supply chain. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two powerful and widely employed analytical platforms for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their food adulterant screening needs.
Principles of Detection
HPLC-DAD operates on the principle of differential separation of analytes in a liquid chromatography column followed by detection using a diode-array detector. This detector measures the absorbance of light across a range of wavelengths, providing a characteristic UV-Vis spectrum for many compounds. This spectral information can be used for compound identification and quantification.[1][2][3]
LC-MS/MS , a more advanced technique, couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[4][5] After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. In the tandem MS setup, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific "fingerprint" for the target analyte, enabling its unambiguous identification and quantification even in complex matrices.[4][6]
Performance Comparison: HPLC-DAD vs. LC-MS/MS
The choice between HPLC-DAD and LC-MS/MS for food adulterant screening hinges on several key performance parameters. While HPLC-DAD is a robust and cost-effective technique suitable for known, chromophoric adulterants at relatively high concentrations, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level detection and identification of a wider range of compounds.
| Feature | HPLC-DAD | LC-MS/MS |
| Principle | UV-Vis Absorbance | Mass-to-Charge Ratio (m/z) |
| Selectivity | Moderate; relies on chromatographic separation and UV spectrum. Can be limited by co-eluting compounds with similar spectra.[2] | High to Very High; based on specific precursor and product ion transitions (MRM).[4][5] Can distinguish between isobaric compounds.[6] |
| Sensitivity | Lower; typically in the parts-per-million (ppm) or high parts-per-billion (ppb) range.[5] | Very High; capable of detecting compounds at parts-per-billion (ppb) to parts-per-trillion (ppt) levels, and in some cases, even parts-per-quadrillion (ppq).[4] |
| Compound Scope | Limited to compounds with a chromophore (absorb UV-Vis light).[2] | Broad; can detect a wide range of compounds that can be ionized. |
| Identification Confidence | Moderate; based on retention time and UV spectrum matching with standards. | High; based on retention time and the ratio of multiple MRM transitions.[7] |
| Cost | Lower initial investment and operational costs.[5] | Higher initial investment and maintenance costs.[4][5] |
| Ease of Use | Relatively straightforward to operate and maintain.[1] | More complex instrumentation requiring specialized training for operation and data interpretation.[4][5] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for common food adulterants using both techniques, highlighting the superior sensitivity of LC-MS/MS.
| Adulterant | Matrix | HPLC-DAD LOD/LOQ | LC-MS/MS LOD/LOQ |
| Melamine (B1676169) | Milk | ~0.5-1 mg/kg (LOD) | ~0.002-0.05 mg/kg (LOD) |
| Sudan Dyes (I-IV) | Spices, Palm Oil | 0.05-0.1 mg/kg (LOD) | 0.001-0.01 mg/kg (LOD) |
| Tetracycline Antibiotics | Medicated Feed | 4.2-10.7 mg/kg (LOD) | 5.6-10.8 mg/kg (LOD)[8] |
| Synthetic Dyes | Various Foods | 0.026-0.086 µg/mL (LOD), 0.077-0.262 µg/mL (LOQ)[9] | Generally lower, in the sub-ppb range. |
| Biogenic Amines | Ripened Cheeses | 1.53–1.88 mg/kg (LOD), 5.13–6.28 mg/kg (LOQ)[10] | Significantly lower, often in the low µg/kg range. |
| Dicyandiamide | Milk | - | 2 µg/kg (in spiked milk)[7] |
Note: LOD and LOQ values can vary depending on the specific instrumentation, method, and matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for the screening of food adulterants using HPLC-DAD and LC-MS/MS.
HPLC-DAD Method for Synthetic Dyes in Fruit Juices
1. Sample Preparation:
- Centrifuge the juice sample to remove pulp.
- Pass the supernatant through a 0.45 µm syringe filter.
- If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering matrix components.
2. HPLC-DAD Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with a pH modifier like ammonium (B1175870) acetate).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- DAD Wavelength: Scan from 200-700 nm, with specific wavelengths for quantification based on the absorbance maxima of the target dyes.[11]
3. Data Analysis:
- Identify peaks by comparing their retention times and UV-Vis spectra with those of certified reference standards.
- Quantify the dyes using a calibration curve prepared from the standards.
LC-MS/MS Method for Melamine in Milk
1. Sample Preparation:
- To 1 mL of milk, add 9 mL of an extraction solution (e.g., acetonitrile/water mixture).
- Vortex vigorously and then centrifuge to precipitate proteins.
- Take the supernatant, dilute it further with the mobile phase, and filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar compounds like melamine.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Transitions (MRM):
- Melamine: Precursor ion (m/z 127) -> Product ions (e.g., m/z 85, 68).
- An isotopically labeled internal standard (e.g., 13C3-melamine) should be used for accurate quantification.
3. Data Analysis:
- Confirm the presence of melamine by matching the retention time and the ratio of the two MRM transitions with a standard.
- Quantify using the calibration curve constructed with the internal standard.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical workflows for both HPLC-DAD and LC-MS/MS based screening.
Caption: Experimental workflow for food adulterant screening using HPLC-DAD.
Caption: Experimental workflow for food adulterant screening using LC-MS/MS.
Conclusion
Both HPLC-DAD and LC-MS/MS are valuable techniques for the detection of food adulterants. HPLC-DAD serves as a reliable and cost-effective tool for routine quality control of known contaminants that are present at concentrations within its detection limits.[1][12] However, for comprehensive screening, identification of unknown adulterants, and trace-level analysis in complex food matrices, the superior sensitivity, selectivity, and specificity of LC-MS/MS make it the indispensable method of choice.[4][5][6] The selection between these two powerful techniques should be guided by the specific analytical requirements, the nature of the target adulterants, the required detection limits, and the available resources.
References
- 1. measurlabs.com [measurlabs.com]
- 2. Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combining Liquid Chromatography with Mass Spectrometry (LC-MS) for Food Analysis • Food Safety Institute [foodsafety.institute]
- 5. Chrominfo: Advantages and disadvantages of LC-MS [chrominfo.blogspot.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sciex.com [sciex.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Inter-laboratory Validation of Sudan Dye Testing in Food
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection of Sudan dyes in food matrices, supported by experimental data from various validation studies. It is designed to assist researchers and analytical scientists in selecting and implementing robust testing methodologies.
The illicit use of Sudan dyes as food colorants poses a significant public health risk due to their potential carcinogenicity.[1] Regulatory bodies worldwide have banned their use in foodstuffs, necessitating reliable and validated analytical methods for monitoring and enforcement. Inter-laboratory validation and proficiency testing are crucial for ensuring the accuracy and comparability of results across different laboratories.
Comparison of Analytical Method Performance
The following tables summarize the performance of various analytical methods for the determination of Sudan dyes in food, as reported in different validation and proficiency testing studies. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance of LC-MS/MS Methods for Sudan Dyes in Spices
| Parameter | Study 1: UPLC-MS/MS in Chili Powder[2] | Study 2: LC-MS/MS in Spices (In-house Validation)[3] | Study 3: Inter-laboratory Comparison in Chilli Powder[4] |
| Food Matrix | Chili Powder | Chili Spices | Chilli Powder |
| Analytes | Sudan I, II, III, IV, Red G, Red 7B, Black B, Yellow | Sudan I, II, III, IV | Sudan I, IV (Quantitative), Other Sudan Dyes (Qualitative) |
| Extraction Solvent | Not Specified | Acetonitrile | Acetonitrile |
| Limit of Detection (LOD) | Not Specified | Sudan I: 0.7 µg/kg, Sudan II: 0.5 µg/kg, Sudan III: 0.7 µg/kg, Sudan IV: 1.0 µg/kg | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | 80.7% - 104.4% | Sudan I: 88-100%, Sudan II: 89-104%, Sudan III: 89-93%, Sudan IV: 66-79% | Not Specified |
| Repeatability (RSDr) | 2.24% - 12.2% (Intra-day precision) | Not Specified | Not Specified |
| Reproducibility (RSDR) | Not Specified | Not Specified | Not Specified |
Table 2: Performance of HPLC-DAD Methods for Sudan Dyes
| Parameter | Study 1: HPLC-DAD in Red Chilli Pepper[5] | Study 2: HPLC-DAD in Spices (In-house Validation)[3] |
| Food Matrix | Red Chilli Pepper | Spices |
| Analytes | Sudan I, II, III, IV, Para Red | Sudan I, II, III, IV |
| Extraction Solvent | Acetonitrile/Methanol (80:20, v/v) | Acetonitrile |
| Limit of Detection (LOD) | 1.2 - 5.4 µg/kg | ~1 mg/kg |
| Limit of Quantification (LOQ) | 4 - 18 µg/kg | Not Specified |
| Recovery | 89% - 98% | Sudan I: 76-83%, Sudan II: 76-81%, Sudan III: 80-86%, Sudan IV: 70-76% |
| Repeatability (RSDr) | 0.82% - 4.09% | Not Specified |
| Reproducibility (RSDR) | 1.33% - 4.65% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols from the cited studies.
Method 1: UPLC-MS/MS for the Determination of Eight Sudan Dyes in Chili Powder[2]
-
Sample Preparation: A liquid-liquid extraction method was employed.
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic Conditions: Not specified in detail in the abstract.
-
Validation: The method was validated for linearity, recovery, and precision (inter-day and intra-day).
Method 2: LC-MS/MS and LC-DAD for Sudan Dyes in Palm Oil and Chilli Spices[3]
-
Sample Preparation (Chilli Spices): Extraction with acetonitrile.
-
Instrumentation:
-
Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Liquid Chromatograph with a Diode-Array Detector (LC-DAD).
-
-
LC Conditions: An Agilent Eclipse 5 μm XDB-C18 column (4.6 mm × 150 mm) was used with an isocratic elution at 40°C and a flow rate of 0.8 ml/min for 30 minutes.[3]
-
Validation: The method was validated by performing spike and recovery experiments in three different spices.
Method 3: Inter-laboratory Comparison for Sudan Dyes in Chilli Powder[4]
-
Sample Preparation: 5g of the sample was weighed, and a deuterated internal standard solution (Sudan I-d5 and Sudan IV-d6) was added. Extraction was performed twice with acetonitrile, first by shaking and then by sonication.[4] The organic solvent was removed by rotary evaporation, and the residue was reconstituted for analysis.[4]
-
Instrumentation: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Conditions: A Zorbax Eclipse XDB-C18 column (150 mm x 4.6 mm) was used with a 25-minute gradient elution.[4] The mobile phase consisted of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.[4]
Method 4: HPLC-UV/VIS for Sudan Dyes and Para Red in Red Chilli Pepper[5]
-
Sample Preparation: Not detailed in the abstract.
-
Instrumentation: High-Performance Liquid Chromatography with an Ultraviolet-Visible (UV-VIS) detector.
-
Chromatographic Conditions: A reverse-phase C18 column was used with an isocratic elution of acetonitrile/methanol (80:20, v/v) at a flow rate of 1 ml/min. The detector was set at 506 nm.[5]
-
Validation: The method was validated for linearity, recovery, repeatability, and reproducibility.
Visualizing Workflows and Structures
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study of Sudan dye testing in food.
Caption: A typical workflow for an inter-laboratory validation study.
Analytical Methods for Sudan Dye Detection
This diagram outlines the common analytical pathways for detecting Sudan dyes in food samples.
Caption: Common analytical methods for Sudan dye detection in food.
Chemical Structures of Sudan Dyes I-IV
The structures of the four main Sudan dyes are presented below. These azo dyes are characterized by the presence of an azo group (-N=N-).
References
A Comparative Analysis of Sudan Red 7B and Oil Red O for Lipid Staining
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipids in biological samples is paramount. Two commonly employed lysochrome dyes for this purpose are Sudan Red 7B and Oil Red O. This guide provides a comprehensive comparison of their staining efficiency, supported by experimental data, to aid in the selection of the most appropriate dye for your research needs.
This document delves into the principles, protocols, and performance characteristics of both Sudan Red 7B and Oil Red O, offering a side-by-side look at their properties. While direct comparative studies quantifying the staining efficiency of both dyes under identical conditions are limited, this guide synthesizes available data to highlight their respective strengths and weaknesses.
Principle of Staining
Both Sudan Red 7B and Oil Red O are fat-soluble azo dyes that stain lipids based on their differential solubility. The dyes are more soluble in the lipids themselves than in the solvent they are applied in. This principle of "preferential solubility" results in the dye physically partitioning into the lipid droplets within cells and tissues, rendering them visible under a microscope.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative characteristics of Sudan Red 7B and Oil Red O based on available literature.
| Feature | Sudan Red 7B | Oil Red O |
| Synonyms | Fat Red 7B, Solvent Red 19 | Sudan Red 5B, Solvent Red 27 |
| Molecular Formula | C₂₄H₂₁N₅ | C₂₆H₂₄N₄O |
| Color of Stained Lipids | Red | Bright Red to Orange-Red |
| Absorption Maximum | 525 nm[1] | 518 nm[2] |
| Typical Solvent | Polyethylene (B3416737) glycol-glycerol[3] | 60% Isopropanol (B130326), Propylene Glycol[4][5] |
| Staining Sensitivity | Considered the best non-fluorescent stain in a PEG-glycerol solvent system for plant material[3][6][7]. | Effective for lipid quantification; showed a 2.8-fold increase in stained lipid area in obese vs. control adipose tissue[2]. Another study found Sudan Black B to be more sensitive[1][2]. |
Experimental Protocols
Detailed methodologies for lipid staining using Sudan Red 7B and Oil Red O are provided below. These protocols are based on established methods found in the scientific literature.
Sudan Red 7B Staining Protocol (for Plant Material)[8]
This protocol is adapted from Brundrett et al. (1991), who found it to be highly efficient for staining lipids in plant tissues while minimizing dye precipitation[3][6][7].
1. Preparation of Staining Solution (0.1% w/v):
- Dissolve 50 mg of Sudan Red 7B (Fat Red 7B) in 25 mL of polyethylene glycol (PEG-300).
- Incubate the mixture for 1 hour at 90°C and then allow it to cool.
- Add an equal volume of 90% glycerol (B35011) and mix thoroughly.
- The staining solution can be stored at room temperature.
2. Staining Procedure:
- Immerse the plant tissues in the Sudan Red 7B staining solution for 1 hour to overnight.
- Following incubation, rinse the tissues several times with water to remove excess stain.
- Mount the stained tissue on a slide with a suitable mounting medium for microscopic observation.
Oil Red O Staining Protocol (for Cultured Cells or Frozen Sections)[4]
This is a widely used protocol for staining neutral lipids in animal cells and tissues.
1. Preparation of Stock and Working Solutions:
- Stock Solution (0.5% w/v): Dissolve 0.5 g of Oil Red O in 100 mL of isopropanol with gentle heating in a water bath. This stock solution is stable.
- Working Solution: To prepare the working solution, dilute 30 mL of the stock solution with 20 mL of distilled water. Allow the solution to stand for 10 minutes and then filter it through Whatman No. 1 filter paper into a Coplin jar. The working solution should be prepared fresh for each use.
2. Staining Procedure:
- Fix the cells or frozen tissue sections. For cultured cells, fixation in 10% formalin for 30-60 minutes is common. For frozen sections, air-dry the sections onto slides and then fix in formalin.
- Wash the samples briefly with running tap water (1-10 minutes).
- Rinse the samples with 60% isopropanol.
- Stain the samples with the freshly prepared Oil Red O working solution for 15 minutes.
- Rinse the samples again with 60% isopropanol to differentiate and remove excess stain.
- (Optional) A light counterstain with hematoxylin (B73222) can be used to visualize the nuclei (e.g., 5 dips in alum hematoxylin).
- Rinse with distilled water.
- Mount the samples in an aqueous mounting medium or glycerine jelly.
Visualization of Experimental Workflows
To better illustrate the staining processes, the following diagrams created using Graphviz (DOT language) outline the key steps in each protocol.
Concluding Remarks
The choice between Sudan Red 7B and Oil Red O for lipid staining will depend on the specific application and sample type.
Sudan Red 7B , particularly when used with a polyethylene glycol-glycerol solvent, is highlighted as a highly effective non-fluorescent stain for lipids in plant material, with the advantage of forming stable staining solutions that are less prone to precipitation[3][6][7].
Oil Red O is a widely adopted and versatile stain for neutral lipids in animal cells and tissues, providing a vibrant red color that is easily visualized. While generally considered a robust staining method, challenges such as the formation of precipitates with isopropanol-based solutions have been noted[5].
For researchers in drug development and metabolic studies, the quantitative data obtainable from Oil Red O staining, often by eluting the dye and measuring its absorbance, is a significant advantage[8]. However, the reported high efficiency of Sudan Red 7B in specific solvent systems suggests it is a strong candidate for applications where high contrast and stability of the staining solution are critical.
Ultimately, empirical testing and optimization for your specific experimental model and conditions are recommended to determine the most suitable lipid staining reagent.
References
- 1. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient lipid staining in plant material with sudan red 7B or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 5. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Azo Dye Extraction Techniques for Researchers
The accurate and efficient extraction of azo dyes from various matrices is a critical step in research, quality control, and safety assessment across numerous fields, including the textile, food, and pharmaceutical industries. The choice of extraction method significantly impacts the recovery, purity, and subsequent analysis of these compounds. This guide provides a comparative overview of common extraction techniques for azo dyes, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.
Performance Comparison of Azo Dye Extraction Techniques
The selection of an optimal extraction technique depends on several factors, including the nature of the sample matrix, the physicochemical properties of the azo dyes, and the desired analytical outcome. The following table summarizes the key performance parameters of four widely used extraction methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Recovery | 94.1% - 99.2% (for azo dyes in chilli products)[1] | 80% - 95% (general); 87% - 119% (for aromatic amines from azo dyes using SLE)[2][3] | Comparable to MAE[4] | High yields, often superior to conventional methods[5][6] |
| Extraction Time | Can be lengthy and labor-intensive | Faster than LLE, especially with automated systems.[7] | 5 - 30 minutes[8] | 10 - 30 minutes[9] |
| Solvent Consumption | High | Reduced compared to LLE[7][10] | Significantly reduced[11][12] | Reduced compared to conventional methods[5] |
| Selectivity | Moderate, prone to emulsions[7] | High, tunable by sorbent selection[10] | Moderate | Moderate |
| Automation Potential | Low | High[7] | Moderate | Moderate |
| LOD/LOQ | Dependent on subsequent analysis | Generally low, e.g., 0.014-0.015 ng/L for some azo dyes with NFPSE-HPLC[13] | Dependent on subsequent analysis, e.g., 0.006-0.067 ng/g for emerging contaminants in sediment with UAE-LC-MS/MS[14] | Dependent on subsequent analysis |
| Key Advantages | Simple setup, widely applicable | High selectivity, clean extracts, automation friendly[7] | Rapid, reduced solvent and energy use, suitable for thermolabile compounds[12][15] | Very rapid, high efficiency, reduced solvent consumption[5] |
| Key Disadvantages | High solvent use, emulsion formation, labor-intensive[7] | Higher cost of consumables (cartridges) | Potential for analyte degradation at high power | Requires specialized equipment, potential for thermal degradation of analytes[9] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the extraction and analysis of azo dyes from a solid matrix, highlighting the key stages involved.
General workflow for azo dye extraction and analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the four key extraction techniques discussed. These protocols are intended as a general guide and may require optimization for specific sample matrices and target analytes.
Liquid-Liquid Extraction (LLE) Protocol for Azo Dyes in Foodstuffs
This protocol is adapted for the extraction of fat-soluble azo dyes from chilli products.[1]
1. Sample Preparation:
-
Homogenize 10 g of the chilli product sample.
2. Extraction:
-
To the homogenized sample, add 20 mL of formic acid and 30 mL of chloroform (B151607).
-
Vigorously shake the mixture for 15 minutes.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer.
3. Clean-up:
-
Pass the chloroform extract through a filter paper containing anhydrous sodium sulfate (B86663) to remove any residual water.
4. Concentration and Analysis:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
Solid-Phase Extraction (SPE) Protocol for Aromatic Amines from Azo Dyes in Textiles
This protocol describes the extraction of aromatic amines following reductive cleavage of azo dyes in textiles.[7][16]
1. Reductive Cleavage:
-
Cut approximately 1 g of the textile sample into small pieces (5 mm x 5 mm).
-
Place the sample in a reaction vessel with 16 mL of pre-heated citrate (B86180) buffer (pH 6.0, 70°C).
-
Incubate in a water bath at 70°C for 30 minutes.
-
Add 3 mL of freshly prepared sodium dithionite (B78146) solution (200 mg/mL) to initiate the reduction.
-
Continue incubation at 70°C for another 30 minutes.
-
Cool the reaction mixture to room temperature.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol (B129727) and 5 mL of deionized water.
3. Sample Loading:
-
Load the aqueous extract from the reductive cleavage step onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
5. Elution:
-
Elute the trapped aromatic amines with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
6. Concentration and Analysis:
-
Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for GC-MS or HPLC analysis.
Ultrasound-Assisted Extraction (UAE) Protocol for Azo Dyes from Environmental Samples
This protocol is a general guideline for the extraction of organic contaminants, including azo dyes, from solid environmental samples like soil or sediment.[14][17]
1. Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it to obtain a uniform particle size.
2. Extraction:
-
Place 5 g of the prepared sample into a glass extraction vessel.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).
-
Place the vessel in an ultrasonic bath.
-
Sonicate the sample for a specified duration, typically 15-30 minutes, at a controlled temperature.
3. Separation and Clean-up:
-
After sonication, centrifuge the mixture to separate the solid phase.
-
Decant the supernatant (the extract).
-
The extract may require further clean-up using SPE depending on the complexity of the matrix.
4. Concentration and Analysis:
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., HPLC or GC-MS).
Microwave-Assisted Extraction (MAE) Protocol for Azo Dyes from Textiles
This protocol provides a general procedure for the MAE of dyes from textile materials.[9][18]
1. Sample Preparation:
-
Cut the textile sample into small, uniform pieces.
2. Extraction:
-
Place a known weight of the textile sample (e.g., 0.5 g) into a microwave extraction vessel.
-
Add a suitable volume of extraction solvent (e.g., 20 mL of ethanol (B145695) or a water-ethanol mixture).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 80-120°C), pressure, and time (e.g., 10-20 minutes).
3. Cooling and Filtration:
-
After the extraction program is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove the textile material.
4. Analysis:
-
The extract can be directly analyzed by spectrophotometry or chromatography, or it can be concentrated and reconstituted in a different solvent if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemjournal.com [biochemjournal.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle Assisted Fabric Phase Sorptive Extraction for Azo Dye Determination in the Industrial Sewage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrasound-assisted extraction method for the simultaneous determination of emerging contaminants in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade | MDPI [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sudan Red 7B-D5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Sudan Red 7B-D5, a synthetic dye. The following procedures are based on established safety data sheets for Sudan Red 7B and general best practices for laboratory chemical waste management.
Disclaimer: The "D5" designation in this compound refers to the presence of five deuterium (B1214612) atoms. For disposal purposes, it should be handled with the same precautions as its non-deuterated counterpart, Sudan Red 7B. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.
Hazard Profile and Safety Precautions
Sudan Red 7B is classified as a hazardous substance. It is harmful if swallowed and there is limited evidence of a carcinogenic effect[1]. The substance is a combustible solid that can form explosive dust-air mixtures[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber)[2].
-
Eye Protection: Chemical safety goggles or glasses[1][2][3].
-
Respiratory Protection: A dust respirator or a NIOSH/MSHA or European Standard EN 136 approved respirator should be used, especially in cases of large-scale handling or potential for dust generation[1][2].
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact[1][2][3].
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its removal by a certified hazardous waste contractor.
-
Waste Identification and Collection:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
Collect solid waste in a designated, durable, and sealable container. Plastic containers are generally preferred for chemical waste[4].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container and the specific hazards (e.g., "Harmful," "Combustible Dust").
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][5].
-
The storage area must be at or near the point of generation and away from incompatible materials such as strong acids and oxidizing agents[3].
-
Ensure the container is kept closed except when adding waste[4][5].
-
-
Disposal Request and Pickup:
-
Once the container is full or has been in storage for the maximum allowable time per institutional policy (often up to 12 months), arrange for its disposal[4].
-
Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department[4][5]. EHS will then manage the transfer of the waste to a licensed hazardous waste disposal company[5].
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Wear the appropriate PPE.
-
Use dry clean-up methods to avoid generating dust. You can dampen the material with water to prevent it from becoming airborne before sweeping[1].
-
Carefully sweep or vacuum the spilled material. If using a vacuum, it must be equipped with a HEPA filter[1].
-
Collect the residue in a sealed container for disposal as hazardous waste[1].
-
-
Major Spills:
Physical and Chemical Properties of Sudan Red 7B
The following table summarizes the key physical and chemical properties of Sudan Red 7B.
| Property | Value |
| Molecular Formula | C24H21N5 |
| Molecular Weight | 379.45 g/mol [3] |
| Appearance | Dark red powder/solid[3] |
| Melting Point | 130 °C / 266 °F[3] |
| Solubility | No information available[3] |
| Incompatible Materials | Strong acids, Oxidizing agents[3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3] |
Visualizing the Disposal Workflow and Safety Relationships
To further clarify the proper procedures and safety considerations, the following diagrams illustrate the disposal workflow and the logical relationships between hazards, protective measures, and handling protocols.
Caption: Workflow for the proper disposal of this compound.
Caption: Relationship between hazards, PPE, and handling for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
